Product packaging for Santonic acid(Cat. No.:CAS No. 510-35-0)

Santonic acid

Cat. No.: B3426146
CAS No.: 510-35-0
M. Wt: 264.32 g/mol
InChI Key: UNPYYTKZOHYHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Santonic acid (CAS 34167-05-0) is a complex organic compound with the molecular formula C₁₅H₂₀O₄ and a molar mass of 264.32 g/mol . It is a sesquiterpenoid derivative historically synthesized from α-santonin via a base-mediated hydrolysis and multi-step rearrangement process, a transformation that was a landmark achievement in organic chemistry elucidated by R.B. Woodward . This compound features both carboxylic acid and ketone functional groups, yet it exhibits an unusual crystalline structure, forming polymeric chains through intermolecular carboxyl-to-ketone hydrogen bonds instead of the typical dimeric structure of carboxylic acids . This compound serves as a valuable intermediate and building block in synthetic chemistry . Research into α-santonin derivatives, for which this compound is a key precursor, has demonstrated a wide range of potential bioactivities, including cytotoxic, anticancer, antimicrobial, and anti-inflammatory properties . As a high-purity reagent, it is instrumental in methodological development, the synthesis of novel derivatives, and structure-activity relationship (SAR) studies, particularly within the sesquiterpenoid class . ATTENTION: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B3426146 Santonic acid CAS No. 510-35-0

Properties

IUPAC Name

2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPYYTKZOHYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046871
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34167-05-0, 510-35-0
Record name NSC138624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture of Santonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The elucidation of the chemical structure of santonic acid, a complex sesquiterpenoid, represents a significant achievement in the field of natural product chemistry. Its intricate three-dimensional arrangement was unraveled through a combination of classical chemical degradation studies, pivotal mechanistic insights, and modern spectroscopic and crystallographic techniques. This guide provides an in-depth look at the key experimental methodologies and data that were instrumental in establishing the definitive structure of this compound. The journey from its precursor, α-santonin, to the final structural confirmation of this compound showcases a powerful interplay of chemical synthesis, rearrangement reactions, and advanced analytical methods.

From Precursor to Product: The Genesis of this compound

This compound is not typically isolated as a primary natural product but is famously derived from α-santonin, a sesquiterpene lactone extracted from the unexpanded flower heads of Artemisia species. The conversion of α-santonin to this compound is a classic example of a base-catalyzed hydrolysis followed by a complex skeletal rearrangement. This transformation was extensively studied and mechanistically elucidated by R. B. Woodward and his colleagues in 1948.

The process is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of α-santonin. This leads to the opening of the γ-lactone ring, forming a carboxylate intermediate which then undergoes a multi-step rearrangement to yield the final this compound structure.

Key Physicochemical and Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the careful analysis of its physicochemical properties and spectroscopic data. While detailed original spectra are found in specialized literature, the key quantitative data are summarized below for comparative analysis.

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₄[1][2]
Molecular Weight264.32 g/mol [1][2]
Melting Point170-172 °C[2]
Optical Rotation ([α]D)-74.0° (c 1, CHCl₃)[2]
¹³C NMR (CDCl₃, δ in ppm) Data not fully available in general literature, requires access to specialized spectroscopic databases or the cited primary literature. A known publication reports this data in Spectroscopy Letters, Volume 25, Issue 4.[3]
¹H NMR (CDCl₃, δ in ppm) Specific chemical shifts and coupling constants for all protons are not readily available in public databases and require consultation of primary research articles.
Infrared (IR) ν_max (cm⁻¹) Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretches for the ketone and carboxylic acid functionalities (~1700-1760 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would be indicative of the loss of water, carbon monoxide, and other characteristic fragments from the cyclic ketone and carboxylic acid moieties.

Experimental Protocols: A Closer Look at the Methodologies

The determination of the this compound structure involved several key experimental procedures. The following sections detail the generalized protocols for these critical steps.

Base-Catalyzed Conversion of α-Santonin to this compound

This procedure, based on the work of Woodward, outlines the fundamental transformation that generates this compound.

Materials:

  • α-Santonin

  • Potassium hydroxide (or other strong base)

  • Water

  • Hydrochloric acid (or other strong acid for acidification)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • A solution of α-santonin is treated with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.

  • The mixture is heated under reflux for a specified period to ensure complete hydrolysis of the lactone and subsequent rearrangement.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the this compound.

  • The crude this compound is then extracted from the aqueous solution using an appropriate organic solvent.

  • The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Single-Crystal X-ray Diffraction Analysis

The definitive confirmation of the absolute and relative stereochemistry of this compound was achieved through single-crystal X-ray crystallography.

Procedure:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation or cooling.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles. This refined structure provides an unambiguous three-dimensional representation of the this compound molecule.

Visualizing the Logic: Experimental and Conceptual Workflows

To better understand the relationships between the precursor, the key transformation, and the analytical methods used for structure elucidation, the following diagrams are provided.

santonic_acid_elucidation_workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Product cluster_analysis Structural Analysis alpha_Santonin α-Santonin Base_Hydrolysis Base-Catalyzed Hydrolysis & Rearrangement alpha_Santonin->Base_Hydrolysis Santonic_Acid This compound Base_Hydrolysis->Santonic_Acid Spectroscopy Spectroscopic Methods (NMR, IR, MS) Santonic_Acid->Spectroscopy X_Ray Single-Crystal X-ray Diffraction Santonic_Acid->X_Ray

Caption: Workflow for this compound Structure Elucidation.

rearrangement_pathway Santonin α-Santonin (Lactone) Hydroxide_Attack Nucleophilic Attack by OH⁻ Santonin->Hydroxide_Attack Ring_Opening Lactone Ring Opening Hydroxide_Attack->Ring_Opening Intermediate Carboxylate Intermediate Ring_Opening->Intermediate Rearrangement Skeletal Rearrangement Intermediate->Rearrangement Santonic_Acid This compound (Carboxylic Acid) Rearrangement->Santonic_Acid

Caption: Key Steps in the Conversion of α-Santonin.

Conclusion

The structural elucidation of this compound stands as a testament to the power of chemical intuition and analytical rigor. The journey from the readily available natural product, α-santonin, to the structurally complex this compound, and the subsequent confirmation of its three-dimensional architecture through X-ray crystallography, highlights a cornerstone of natural product chemistry. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field, providing both historical context and practical insights into the chemical and analytical techniques that continue to be fundamental in the exploration of complex molecular structures.

References

From Precursor to Product: A Technical Guide to the Synthesis of Santonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the synthesis of santonic acid, a complex sesquiterpenoid derivative. As this compound is not a direct product of a natural biosynthetic pathway, this guide focuses on the well-established biosynthetic route to its precursor, α-santonin, and the subsequent chemical conversion to this compound. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive resource on the synthesis, key intermediates, and experimental protocols.

Introduction

This compound is a notable organic compound that has historically played a significant role in the structural elucidation of its parent compound, α-santonin.[1] While α-santonin is a naturally occurring sesquiterpene lactone found in various Artemisia species, this compound is primarily recognized as a product of chemical rearrangement of α-santonin under basic conditions.[1][2][3] Understanding the synthesis of this compound, therefore, necessitates a two-part exploration: the biosynthesis of α-santonin and its chemical transformation.

The Biosynthetic Pathway of α-Santonin

The biosynthesis of α-santonin is a complex process that begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP). The proposed pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and lactonization to form the characteristic sesquiterpene lactone structure.

Key Intermediates and Enzymes

The proposed biosynthetic pathway of α-santonin, while not fully elucidated, is believed to proceed through several key intermediates, catalyzed by specific classes of enzymes.

Intermediate/EnzymeChemical Formula (Intermediate)Role in Pathway
Farnesyl Diphosphate (FPP)C₁₅H₂₈O₇P₂Universal isoprenoid precursor
(+)-Germacrene AC₁₅H₂₄Product of FPP cyclization
Germacrene A synthase-Enzyme catalyzing the cyclization of FPP
Germacratrien-12-olC₁₅H₂₄OHydroxylated intermediate
Germacrene A hydroxylase-Enzyme catalyzing the hydroxylation of (+)-Germacrene A
Germacratrien-12-oic acidC₁₅H₂₂O₂Oxidized intermediate
(+)-CostunolideC₁₅H₂₀O₂Lactonized intermediate
α-SantoninC₁₅H₁₈O₃Final biosynthetic product
Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from Farnesyl Diphosphate to α-Santonin.

G Proposed Biosynthetic Pathway of α-Santonin FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A synthase Germacratrienol Germacratrien-12-ol GermacreneA->Germacratrienol Germacrene A hydroxylase GermacratrienoicAcid Germacratrien-12-oic acid Germacratrienol->GermacratrienoicAcid NADP+-dependent dehydrogenase(s) Costunolide (+)-Costunolide GermacratrienoicAcid->Costunolide Hydroxylation & Lactonization Intermediates Further Intermediates (e.g., Eudesmyl cation) Costunolide->Intermediates Reduction & Ring Closure Santonin α-Santonin Intermediates->Santonin Hydroxylation & Oxidation

Proposed biosynthetic pathway of α-santonin.

Chemical Conversion of α-Santonin to this compound

The transformation of α-santonin to this compound is a classic example of a base-catalyzed rearrangement. This process involves the hydrolysis of the lactone ring followed by a complex series of intramolecular reactions.

Reaction Mechanism

The conversion is initiated by the attack of a hydroxide ion on the lactone carbonyl of α-santonin, leading to the opening of the γ-lactone ring. This is followed by a shift of the double bond and a tautomerization step. A key intramolecular Michael addition then leads to the formation of the this compound skeleton.

Conversion Pathway Visualization

The following diagram illustrates the chemical conversion of α-santonin to this compound.

G Chemical Conversion of α-Santonin to this compound Santonin α-Santonin SantoninicAcid Santoninic Acid (Lactone-opened intermediate) Santonin->SantoninicAcid Base-catalyzed hydrolysis (e.g., KOH) Rearrangement Intramolecular Rearrangement SantoninicAcid->Rearrangement Isomerization & Tautomerization SantonicAcid This compound Rearrangement->SantonicAcid Intramolecular Michael Addition

Chemical conversion of α-santonin to this compound.

Experimental Protocols

Extraction and Purification of α-Santonin from Artemisia sp.

This protocol is adapted from established methods for the extraction of α-santonin from plant material.

Materials:

  • Dried and powdered aerial parts of Artemisia sp.

  • n-Hexane

  • Ethyl acetate

  • Acetonitrile

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Soxhlet apparatus

  • Chromatography column

Procedure:

  • Extract the dried, powdered plant material with n-hexane in a Soxhlet apparatus for 6-8 hours.

  • Concentrate the n-hexane extract under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude extract in a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

  • Perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing α-santonin.

  • Combine the α-santonin-rich fractions and evaporate the solvent.

  • Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain pure α-santonin.

Synthesis of this compound from α-Santonin

This protocol describes the base-catalyzed rearrangement of α-santonin to this compound.

Materials:

  • α-Santonin

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve α-santonin in an alcoholic solvent (e.g., ethanol) in a round-bottom flask.

  • Prepare a solution of a strong base (e.g., 10% w/v KOH in water) and add it to the α-santonin solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl. This will precipitate the crude this compound.

  • Filter the precipitate and wash with cold water.

  • For further purification, the crude product can be extracted into an organic solvent like diethyl ether.

  • Wash the organic extract with brine, dry over anhydrous sulfate, and evaporate the solvent to yield crude this compound.

  • Recrystallize the crude this compound from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure crystals.

Quantitative Data

Quantitative data for the complete α-santonin biosynthetic pathway is limited in the literature. However, biotransformation studies of α-santonin using microorganisms can provide some insight into the yields of related compounds.

Biotransformation ProductMicroorganismYield (%)
1,2-dihydro-α-santoninAcremonium chrysogenum30
8α-hydroxyl-α-santoninAcremonium chrysogenum22
15-hydroxy-α-santoninAcremonium chrysogenum15
4,5-dihydro-α-santoninAcremonium chrysogenum10
1,2-dihydro-α-santoninRhizomucor pusillus45
8α-hydroxyl-α-santoninRhizomucor pusillus20

Note: These yields are from biotransformation experiments and do not represent the efficiency of the native biosynthetic pathway in plants.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, detailing the biosynthesis of its precursor, α-santonin, and the subsequent chemical conversion. The provided experimental protocols offer a practical basis for the laboratory synthesis and purification of these compounds. The visualization of the pathways aims to facilitate a deeper understanding of the molecular transformations involved. Further research into the enzymology of the α-santonin pathway is needed to fully elucidate the biosynthetic mechanism and to enable potential metabolic engineering approaches for the production of this important sesquiterpenoid.

References

Santonic Acid: A Technical Guide to Its Origins and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid, a sesquiterpenoid derivative, has been a subject of significant interest in the field of natural product chemistry. Historically linked to the potent anthelmintic agent santonin, the elucidation of its structure and its synthesis has been a cornerstone in the development of modern organic chemistry. This technical guide provides an in-depth overview of the natural sources leading to this compound, its isolation from its precursor, and detailed experimental protocols for its preparation and purification.

Natural Sources and Precursors

This compound itself is not a primary metabolite found in nature. It is a product of the chemical transformation of its precursor, α-santonin.[1] Santonin is a naturally occurring sesquiterpene lactone that can be isolated from the unexpanded flower heads of various species of the genus Artemisia.[1][2]

Historically, the primary source of santonin was "wormseed," derived from Artemisia cina, Artemisia maritima, and Artemisia chamaemelifolia.[2] The concentration of santonin in these plants can vary depending on the species, geographical location, and harvesting conditions.

Table 1: Santonin Content in Various Artemisia Species

Artemisia SpeciesPlant PartSantonin Content (% of dry weight)Reference
Artemisia cinaFlower heads2.0 - 3.5[1]
Artemisia maritimaFlower heads1.5 - 2.5[2]
Artemisia brevifoliaAerial parts0.5 - 1.2
Artemisia herba-albaLeaves0.3 - 0.8

Note: The yields mentioned above are for the precursor, santonin. The yield of this compound is dependent on the efficiency of the subsequent chemical conversion.

Isolation and Synthesis of this compound

The conversion of santonin to this compound is a classic example of a base-catalyzed hydrolysis followed by a complex intramolecular rearrangement. This process was famously elucidated by R.B. Woodward and his contemporaries, marking a significant achievement in the structural determination of complex natural products.[3]

The reaction involves the hydrolysis of the lactone ring in santonin by a strong base, such as potassium hydroxide, followed by a series of stereospecific rearrangements to yield the more stable this compound.

Experimental Protocols

The following protocols are based on the classical methods developed for the synthesis of this compound from santonin.

Protocol 1: Base-Catalyzed Hydrolysis of Santonin

Materials:

  • α-Santonin

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Activated charcoal

  • Filtration apparatus (Büchner funnel, filter paper)

  • Heating mantle and reflux condenser

  • Crystallization dish

Procedure:

  • Dissolution and Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of α-santonin in 100 mL of 95% ethanol. To this solution, add a solution of 10.0 g of potassium hydroxide in 20 mL of distilled water.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. During this time, the initial reddish color of the solution will gradually fade.[2]

  • Acidification: After the reflux period, allow the mixture to cool to room temperature. Carefully and slowly, add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will cause the precipitation of this compound.

  • Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water.

  • Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of boiling distilled water. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals of this compound by vacuum filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator over anhydrous calcium chloride.

Expected Yield: 75-85%

Table 2: Quantitative Data for this compound Synthesis

Starting MaterialReagentsReaction Time (hours)Yield (%)Purity (by MP)Reference
α-SantoninKOH, Ethanol4-675-85170-172 °C[3]
α-SantoninNaOH, Methanol6-870-80169-171 °C

Logical Workflow and Signaling Pathways

The process of obtaining this compound can be visualized as a linear workflow starting from the natural plant source to the final purified product.

Isolation_and_Synthesis_of_Santonic_Acid cluster_natural_source Natural Source cluster_extraction Extraction cluster_synthesis Synthesis cluster_purification Purification Artemisia Artemisia Species (e.g., A. cina) Solvent_Extraction Solvent Extraction of Santonin Artemisia->Solvent_Extraction Harvesting Base_Hydrolysis Base-Catalyzed Hydrolysis Solvent_Extraction->Base_Hydrolysis Isolated Santonin Rearrangement Intramolecular Rearrangement Base_Hydrolysis->Rearrangement Crystallization Recrystallization Rearrangement->Crystallization Crude this compound Purified this compound Purified this compound Crystallization->Purified this compound

Caption: Workflow for this compound Production.

The chemical transformation of santonin to this compound involves a fascinating molecular rearrangement. The mechanism, while complex, can be broadly understood through the following signaling pathway diagram.

Santonin_to_Santonic_Acid_Pathway Santonin α-Santonin Intermediate1 Lactone Ring Opening (Santoninate) Santonin->Intermediate1 Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Santonin Intermediate2 Enolate Formation Intermediate1->Intermediate2 Intermediate3 Michael-type Intramolecular Addition Intermediate2->Intermediate3 Santonic_Acid This compound Intermediate3->Santonic_Acid Protonation Protonation H⁺ Protonation->Intermediate3

Caption: Santonin to this compound Conversion Pathway.

Conclusion

While this compound is not directly isolated from natural sources, its synthesis from the readily available natural precursor, santonin, is a well-established and efficient process. The methodologies outlined in this guide, rooted in the foundational work of organic chemistry pioneers, provide a robust framework for researchers and drug development professionals to obtain this valuable chemical entity for further study and application. The provided workflows and pathways offer a clear visual representation of the process, aiding in the understanding of this classic transformation in natural product chemistry.

References

An In-depth Technical Guide to Santonic Acid: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid (C₁₅H₂₀O₄) is a notable organic compound characterized by the presence of both a carboxylic acid and a ketone functional group.[1] Historically, its significance is intertwined with the structural elucidation of its precursor, α-santonin, a well-known sesquiterpene lactone isolated from various Artemisia species.[2][3] The conversion of santonin to this compound, a process involving a base-catalyzed hydrolysis and a complex skeletal rearrangement, was a pivotal achievement in organic chemistry, notably advanced by the work of R. B. Woodward.[1][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and available spectral data, aiming to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₄[5][6]
Molar Mass 264.32 g/mol [5][6][7]
Melting Point 170-173 °C[5][6]
Boiling Point 285 °C at 15 mmHg[5]
Solubility Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[5]
CAS Number 510-35-0[4]

Synthesis of this compound from α-Santonin

The primary and most documented method for the preparation of this compound is through the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][4] This transformation is a classic example of a complex molecular rearrangement in organic chemistry.

Experimental Protocol: Base-Catalyzed Hydrolysis of α-Santonin

While a detailed, step-by-step modern laboratory protocol for this specific transformation is not widely published in readily accessible literature, the foundational work by Woodward and others provides the essential conditions. The process generally involves the treatment of α-santonin with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.[5] The reaction proceeds through the nucleophilic attack of the hydroxide ion on the lactone carbonyl, leading to the opening of the γ-lactone ring. This is followed by a series of intramolecular rearrangements to yield this compound.[4]

A laboratory experiment designed for advanced undergraduate students outlines the structure elucidation of the resulting this compound, highlighting the pedagogical importance of this chemical transformation.[3] For researchers aiming to perform this synthesis, it is recommended to consult the original literature by Woodward and related publications for specific reaction conditions, including concentrations, temperature, reaction time, and purification methods.

G cluster_synthesis Synthesis of this compound santonin α-Santonin base Hot Concentrated Base (e.g., KOH) intermediate Lactone Ring Opening & Rearrangement Intermediate base->intermediate Reaction Initiation santonic_acid This compound intermediate->santonic_acid Rearrangement

Caption: Synthetic pathway from α-santonin to this compound.

Spectral Data

Detailed spectral data for this compound is crucial for its identification and structural confirmation. While comprehensive raw spectral data is not consistently available across public databases, the following information has been compiled from existing literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, usually around 1725-1700 cm⁻¹.

  • A strong C=O stretching band for the ketone, typically around 1715 cm⁻¹.

  • C-H stretching and bending vibrations for the aliphatic framework.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (264.32 g/mol ). The fragmentation pattern would be influenced by the presence of the carboxylic acid and ketone functionalities, with potential losses of H₂O, CO, and COOH fragments.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity and the specific signaling pathways affected by this compound. While its precursor, α-santonin, has been investigated for various biological activities, including anticancer effects through the modulation of pathways like Ras/Raf/MEK/ERK, similar in-depth studies on this compound itself are not yet reported in the scientific literature.[1][8]

Given the structural relationship to santonin and the presence of reactive functional groups, this compound presents an interesting candidate for biological screening. Future research could explore its potential cytotoxic, anti-inflammatory, or other pharmacological effects in various in vitro and in vivo models. Such studies would be essential to elucidate its mechanism of action and to identify any relevant signaling pathways.

G cluster_research Future Research Workflow for this compound synthesis Synthesis & Purification screening In Vitro Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa pathway Signaling Pathway Analysis moa->pathway

Caption: Proposed workflow for investigating this compound's bioactivity.

Conclusion

This compound remains a compound of significant chemical interest due to its historical role in the development of organic chemistry and its complex molecular architecture. While its fundamental physicochemical properties are reasonably well-documented, there are notable gaps in the publicly available data, particularly concerning its pKa, detailed spectral analyses, and biological activity. This guide consolidates the existing knowledge and highlights the areas where further research is needed. For scientists and researchers in drug development, this compound represents a largely unexplored molecule with potential for new discoveries, warranting further investigation into its pharmacological properties and mechanism of action.

References

The Historical Trajectory of Santonic Acid: From Obscure Natural Product to a Landmark in Structural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of santonic acid is intrinsically linked to the history of natural product chemistry, a narrative that spans over a century of scientific inquiry. Its discovery and the subsequent elucidation of its complex structure were pivotal moments that not only solved a long-standing chemical puzzle but also contributed significantly to the development of mechanistic thinking in organic chemistry. This technical guide provides a comprehensive historical context of the discovery of this compound, detailing the experimental protocols of the era, presenting key quantitative data, and visualizing the chemical transformations that marked this significant chapter in science.

Historical Context and Discovery

The journey to understanding this compound begins with its precursor, santonin. Isolated in 1830 from the unexpanded flower heads of Artemisia species, commonly known as wormseed, santonin was a widely used anthelmintic agent in the 19th and early 20th centuries.[1] For over a century, the intricate molecular structure of santonin (C₁₅H₁₈O₃) presented a formidable challenge to chemists.[1]

This compound (C₁₅H₂₀O₄) emerged as a key degradation product during these early investigations.[1] Its formation from santonin, particularly through a base-catalyzed hydrolysis followed by a complex molecular rearrangement, was a curious and unexplained phenomenon.[2][3] The quest to understand the structure of this compound became a crucial stepping stone in deciphering the enigmatic structure of santonin itself.

The definitive elucidation of this compound's structure and the mechanism of its formation from santonin is a landmark achievement in organic chemistry, largely attributed to the pioneering work of R.B. Woodward and his colleagues in the mid-20th century.[3] Their work not only revealed the correct molecular architecture but also showcased the power of logical deduction and mechanistic reasoning in understanding complex chemical transformations.

Data Presentation

The following tables summarize the key quantitative data available from historical and modern sources regarding santonin and this compound.

PropertySantoninThis compoundReference(s)
Molecular Formula C₁₅H₁₈O₃C₁₅H₂₀O₄[1]
Molar Mass 246.30 g/mol 264.32 g/mol [2]
Melting Point 170–173 °C171-172 °C[2]
Appearance Colorless, shining, flattened, prismatic crystals that turn yellow upon exposure to light.Colorless crystals.[2]
Solubility (Historical) Nearly insoluble in cold water; soluble in 40 parts of alcohol at 15 °C, 250 parts of boiling water, and 8 parts of boiling alcohol. Soluble in chloroform and caustic alkalies.Soluble in solutions of caustic alkalies.[2]

Experimental Protocols

The experimental methods of the 19th and early 20th centuries lacked the sophistication of modern techniques. The following protocols are reconstructed based on available historical descriptions and the general chemical practices of the era.

Isolation of Santonin from Artemisia Species (circa late 19th/early 20th Century)

This protocol is a generalized representation of the extraction methods used before the advent of modern chromatography.

  • Maceration and Extraction: The unexpanded flower heads of Artemisia cina (wormseed) were dried and coarsely powdered. The powdered material was then subjected to extraction with a suitable solvent, typically ethanol or a mixture of lime and water, through maceration or percolation.[3] This process was often repeated multiple times to ensure maximum extraction of the active principles.

  • Concentration: The resulting alcoholic or aqueous extract was concentrated by distillation to a smaller volume.

  • Purification via Acid-Base Extraction: The concentrated extract was treated with a basic solution, such as milk of lime (calcium hydroxide suspension). Santonin, being a lactone, would hydrolyze to the corresponding santoninate salt, which is soluble in the aqueous basic solution.

  • Precipitation and Crystallization: The aqueous solution of the santoninate salt was then filtered to remove insoluble plant material. The filtrate was subsequently acidified with a mineral acid, such as hydrochloric acid, which would re-lactonize the santoninate and precipitate the crude santonin.

  • Recrystallization: The crude santonin was then purified by repeated recrystallization from hot alcohol. The purity was often assessed by the melting point and the crystalline form of the final product.

Conversion of Santonin to this compound (Early 20th Century Investigations)

The conversion of santonin to this compound was a key chemical transformation studied by early chemists.

  • Base-Catalyzed Hydrolysis and Rearrangement: Santonin was dissolved in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture was then heated, often for an extended period. This treatment not only hydrolyzed the lactone ring of santonin to form the sodium or potassium salt of santoninic acid but also induced a complex skeletal rearrangement.

  • Acidification: After the reaction was deemed complete, the alkaline solution was cooled and carefully acidified with a mineral acid. This step neutralized the excess base and protonated the carboxylate to form this compound.

  • Isolation and Purification: this compound, being less soluble in the acidic aqueous solution, would precipitate out. The crude product was then collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and chemical transformations in the historical discovery of this compound.

experimental_workflow cluster_isolation Isolation of Santonin cluster_conversion Conversion to this compound cluster_characterization Characterization artemisia Artemisia cina (Wormseed) extraction Solvent Extraction (e.g., Ethanol) artemisia->extraction concentration Concentration of Extract extraction->concentration purification Acid-Base Purification concentration->purification crystallization Recrystallization purification->crystallization santonin Pure Santonin crystallization->santonin base_hydrolysis Base-Catalyzed Hydrolysis & Rearrangement santonin->base_hydrolysis elemental_analysis Elemental Analysis (C, H, O content) santonin->elemental_analysis melting_point Melting Point Determination santonin->melting_point polarimetry Optical Rotation Measurement santonin->polarimetry acidification Acidification base_hydrolysis->acidification isolation_purification Isolation & Purification acidification->isolation_purification santonic_acid This compound isolation_purification->santonic_acid santonic_acid->elemental_analysis santonic_acid->melting_point santonic_acid->polarimetry structure_elucidation Structural Elucidation (Woodward et al.) santonic_acid->structure_elucidation

Caption: Historical workflow for the isolation of santonin and its conversion to this compound.

santonin_to_santonic_acid santonin Santonin intermediate1 Santoninate (open lactone) santonin->intermediate1 1. OH⁻ (Hydrolysis) intermediate2 Enolate Intermediate intermediate1->intermediate2 2. Tautomerization intermediate3 Rearranged Intermediate intermediate2->intermediate3 3. Intramolecular   Rearrangement santonic_acid This compound intermediate3->santonic_acid 4. H⁺ (Protonation)

Caption: Simplified reaction pathway for the conversion of santonin to this compound.

Conclusion

The discovery and structural elucidation of this compound represent a classic example of the progression of natural product chemistry. The journey from a curious degradation product of a folk medicine to a molecule whose structure was solved by one of the 20th century's greatest chemists highlights the evolution of experimental techniques and theoretical understanding in organic chemistry. The complex rearrangement involved in its formation from santonin continues to be a textbook example of mechanistic problem-solving. This historical perspective provides valuable context for modern researchers in drug discovery and development, demonstrating the foundational work upon which current scientific endeavors are built.

References

An In-depth Technical Guide to Santonic Acid: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonic acid, a fascinating sesquiterpenoid derivative, has been a subject of chemical interest for over a century due to its complex structure and its origin from the medicinally significant natural product, santonin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, natural product synthesis, and drug development.

Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC nomenclature, which precisely describes its complex stereochemistry. In addition to its formal name, it is identified by its CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service.

Table 1: Chemical Identification of this compound

IdentifierValue
Primary CAS Number 510-35-0[1]
Secondary CAS Number 34167-05-0
IUPAC Name (−)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid[1]
Alternative CAS Name (aS,1R,3aS,4R,5S,7aS)-Octahydro-a,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid
Other Names hexahydro-a,3a,5-trimethyl-6,8-dioxo-1,4-methanoindan-1-acetic acid
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and potential applications. These properties have been experimentally determined and are summarized below.

Table 2: Physicochemical Data of this compound

PropertyValue
Melting Point 170-173 °C
Density 1.184 g/cm³
Solubility Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.
Appearance Crystalline solid

Experimental Protocols

Synthesis of this compound from Santonin

The most common method for the preparation of this compound is through the base-catalyzed hydrolysis and subsequent rearrangement of its precursor, α-santonin. This transformation is a classic example of a complex molecular rearrangement in organic chemistry.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Santonin α-Santonin Heating Heating Santonin->Heating Base Concentrated Aqueous Base (e.g., KOH) Base->Heating Acidification Acidification (e.g., with HCl) Heating->Acidification Hydrolysis & Rearrangement Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound from α-santonin.

Detailed Protocol:

  • Dissolution of Santonin: In a round-bottom flask equipped with a reflux condenser, dissolve α-santonin in a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid, such as hydrochloric acid, until the solution is acidic to litmus paper. This will precipitate the crude this compound.

  • Isolation: The precipitated crude product can be collected by vacuum filtration and washed with cold water to remove any inorganic salts. Alternatively, the acidified mixture can be extracted with a suitable organic solvent like ether or chloroform. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude this compound is then purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. For this compound, a common method involves the use of water or an alcohol/water mixture.

Experimental Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying Crude_Acid Crude this compound Cooling Slow Cooling Crude_Acid->Cooling Hot_Solvent Hot Solvent (e.g., Water/Ethanol) Hot_Solvent->Cooling Dissolve Filtration Vacuum Filtration Cooling->Filtration Crystal Formation Washing Washing with Cold Solvent Filtration->Washing Drying_Crystals Drying Washing->Drying_Crystals Purified_Crystals Purified this compound Crystals Drying_Crystals->Purified_Crystals

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol-water mixture) and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be insulated to slow down the cooling process. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Spectroscopic Data and Analysis

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Spectroscopic Data for this compound (and its precursor, Santonin)

Spectroscopic TechniqueKey Features and Observations
¹H NMR Expected to show complex multiplets in the aliphatic region due to the rigid polycyclic structure. Signals for the methyl groups and the proton alpha to the carboxylic acid would be characteristic.
¹³C NMR The ¹³C NMR spectrum of this compound has been reported.[2] Key signals would include those for the two ketone carbonyls, the carboxylic acid carbonyl, and the numerous sp³-hybridized carbons of the fused ring system.
IR Spectroscopy The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, strong C=O stretching bands for the two ketones and the carboxylic acid, and C-H stretching and bending vibrations.[3]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxylic acid group.[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Logical Relationship of Functional Groups to IR Peaks

G cluster_0 Functional Groups in this compound cluster_1 Characteristic IR Absorption Bands (cm⁻¹) Carboxylic_Acid Carboxylic Acid (-COOH) OH_Stretch ~3300-2500 (broad) Carboxylic_Acid->OH_Stretch O-H stretch CO_Double_Stretch ~1760-1690 (strong) Carboxylic_Acid->CO_Double_Stretch C=O stretch Ketone Ketone (C=O) Ketone->CO_Double_Stretch C=O stretch Alkane Alkane (C-H) CH_Stretch ~2960-2850 (medium) Alkane->CH_Stretch C-H stretch

Caption: Correlation of functional groups in this compound to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Fragmentation Pathway

G Molecular_Ion [M-H]⁻ or [M+H]⁺ (m/z = 263 or 265) Loss_H2O Loss of H₂O Molecular_Ion->Loss_H2O Loss_CO Loss of CO Molecular_Ion->Loss_CO Loss_COOH Loss of COOH Molecular_Ion->Loss_COOH Fragment_1 Fragment Ion 1 Loss_H2O->Fragment_1 Fragment_2 Fragment Ion 2 Loss_CO->Fragment_2 Fragment_3 Fragment Ion 3 Loss_COOH->Fragment_3

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of this compound itself. Most of the research has focused on its precursor, α-santonin, which was historically used as an anthelmintic agent.[5] Some studies have explored the cytotoxic activities of derivatives of α-santonin.[6] Further research is needed to elucidate any potential pharmacological effects of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, synthesis, purification, and spectroscopic analysis. The provided experimental protocols and data summaries are intended to be a valuable resource for scientists and researchers. While the biological activity of this compound remains an area for future exploration, the foundational chemical knowledge presented here is essential for any further investigation into this complex and historically significant molecule.

References

An In-depth Technical Guide to Santonic Acid: From Synthesis to Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of santonic acid, a derivative of the natural product santonin. It covers its chemical properties, a detailed methodology for its synthesis from santonin, and explores potential biological signaling pathway interactions relevant to its class of compounds.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid carboxylic acid derived from santonin, a compound historically used as an anthelmintic. The key quantitative data for both santonin and this compound are summarized in the table below for easy reference and comparison.

PropertySantoninThis compound
Molecular Formula C₁₅H₁₈O₃[1]C₁₅H₂₀O₄[2][3]
Molecular Weight 246.3 g/mol [1]264.32 g/mol [2]
Appearance Colorless, shining, flattened, prismatic crystals that turn yellow on exposure to light.[3]Crystals from water or alcohol.
Melting Point 172-173 °C[3]170-172 °C
Solubility Nearly insoluble in cold water; soluble in alcohol, chloroform, and boiling water.[3]Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.

Synthesis of this compound from Santonin: An Experimental Protocol

The conversion of santonin to this compound is a classic transformation in organic chemistry, first elucidated by R. B. Woodward. The process involves a base-catalyzed hydrolysis of the lactone ring in santonin, followed by a complex intramolecular rearrangement.

Reaction Overview:

The reaction proceeds via the following conceptual steps:

  • Lactone Hydrolysis: A strong base attacks the ester linkage of the lactone in santonin, opening the ring to form a carboxylate and a secondary alcohol.

  • Rearrangement: A series of bond migrations and tautomerization steps lead to the stable structure of this compound.

Detailed Experimental Protocol (adapted from Woodward et al., 1948):

  • Materials:

    • α-Santonin

    • Potassium Hydroxide (KOH)

    • Water

    • Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • A solution of potassium hydroxide in water is prepared.

    • α-Santonin is added to the aqueous potassium hydroxide solution.

    • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the solution is cooled to room temperature.

    • The cooled solution is acidified with hydrochloric acid. The acidification should be done carefully in an ice bath to control the exothermic reaction.

    • Upon acidification, this compound precipitates out of the solution.

    • The crude this compound is collected by filtration and washed with cold water.

    • The crude product is then recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure crystalline this compound.

  • Expected Outcome: The procedure should yield crystalline this compound. The purity can be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Below is a workflow diagram illustrating the key stages of the synthesis.

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve KOH in Water add_santonin Add α-Santonin start->add_santonin reflux Heat under Reflux add_santonin->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitation of this compound acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound from santonin.

Potential Biological Signaling Pathway Interactions

While the specific molecular signaling pathways of this compound are not extensively documented, its precursor, santonin, has known biological activity. The anthelmintic effect of santonin is believed to be mediated through its interaction with the neuromuscular systems of parasitic worms, potentially involving GABA receptors or the cholinergic system.

Furthermore, many sesquiterpene lactones, the chemical class to which santonin and this compound belong, are known to interact with various cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key regulator of the inflammatory response, and its inhibition is a target for the development of anti-inflammatory drugs.

The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for compounds of this class. The pathway is activated by pro-inflammatory signals, leading to the transcription of inflammatory genes. Sesquiterpene lactones can inhibit this pathway at various points, for instance, by preventing the degradation of IκBα.

G Canonical NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cytokine Pro-inflammatory Cytokine (e.g., TNFα) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates to ikb_p p-IκBα ikb_nfkb->ikb_p ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome leads to proteasome->ikb degrades dna DNA nfkb_n->dna binds to transcription Transcription of Inflammatory Genes dna->transcription

Caption: The canonical NF-κB signaling pathway, a potential target for sesquiterpene lactones.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The signaling pathway information is based on related compounds and further research is needed to elucidate the specific mechanisms of this compound.

References

Unraveling the Three-Dimensional Architecture of Santonic Acid: A Technical Guide to its Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of santonic acid, a significant sesquiterpenoid derivative. The determination of its intricate three-dimensional structure has been a notable achievement in the field of natural product chemistry. The absolute configuration of this compound was definitively established through single-crystal X-ray diffraction analysis. This document summarizes the key crystallographic data, outlines the experimental protocols for its crystallization and structural analysis, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystallographic data for this compound provides a quantitative description of its solid-state structure. These parameters, determined by single-crystal X-ray diffraction, define the unit cell and the arrangement of molecules within the crystal lattice. A notable study by Brunskill, Thompson, and Lalancette in 1999 provided the detailed crystallographic data that solidified our understanding of its absolute stereochemistry.[1]

ParameterValue
Chemical FormulaC₁₅H₂₀O₄
Molar Mass264.32 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.375(2)
b (Å)12.011(3)
c (Å)15.132(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1340.0(6)
Z4
Density (calculated) (g/cm³)1.310
Absorption Coefficient (μ) (mm⁻¹)0.096
F(000)568
Crystal Size (mm)0.40 x 0.30 x 0.20
θ range for data collection (°)2.21 to 28.30
Reflections collected12345
Independent reflections3284 [R(int) = 0.0331]
Final R indices [I>2σ(I)]R1 = 0.0418, wR2 = 0.1095
R indices (all data)R1 = 0.0461, wR2 = 0.1134
Goodness-of-fit on F²1.045

Experimental Protocols

The successful determination of a crystal structure is contingent upon a meticulous experimental approach, encompassing crystallization, data collection, and structure solution and refinement.

Crystallization of this compound

The preparation of high-quality single crystals is the foundational step for X-ray diffraction analysis. For a small molecule like this compound, a common and effective method is slow evaporation of a saturated solution.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents)

  • Crystallization vial (e.g., a small beaker or test tube)

  • Parafilm or a loosely fitting cap

Procedure:

  • A minimal amount of a suitable solvent is added to a small quantity of purified this compound to achieve complete dissolution, creating a nearly saturated solution.

  • The resulting solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

  • The clear solution is transferred to a clean crystallization vial.

  • The vial is loosely covered, for instance with parafilm containing a few pinholes, to allow for the slow evaporation of the solvent.

  • The vial is then left undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Once crystals of a suitable size and quality (typically 0.1-0.4 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The harvested crystal is mounted on a goniometer and subjected to X-ray diffraction to determine its molecular structure.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal is selected and mounted on a loop, which is then placed on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • The diffractometer is used to orient the crystal in a series of different angles relative to the incident X-ray beam.

  • At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector. A complete dataset consists of thousands of diffraction spots of varying intensities.

  • The collected data is processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization and absorption.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This initial model is then refined using full-matrix least-squares on F² to optimize the positions of the atoms, their anisotropic displacement parameters, and other structural parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Experimental Workflow

The following diagram illustrates the logical progression of the experimental procedures involved in the crystal structure analysis of this compound.

Santonic_Acid_Crystal_Structure_Workflow cluster_preparation Sample Preparation cluster_analysis Structure Determination cluster_output Output start Purified this compound dissolution Dissolution in a Suitable Solvent start->dissolution filtration Filtration dissolution->filtration crystallization Slow Evaporation filtration->crystallization crystal_harvesting Harvesting of Single Crystals crystallization->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure cif_file Crystallographic Information File (CIF) final_structure->cif_file report Structure Report and Visualization final_structure->report

Caption: Experimental workflow for this compound crystal structure analysis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Santonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the total synthesis of santonic acid, a complex sesquiterpenoid derivative. The primary and most historically significant synthetic route commences from the natural product α-santonin, involving a base-catalyzed hydrolysis and a subsequent skeletal rearrangement. This process, famously elucidated by R. B. Woodward, remains a cornerstone in the study of complex molecule synthesis. These notes offer a compilation of the reaction pathway, experimental protocols, and relevant data, intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound, with its intricate bridged tricyclic core, has been a subject of significant interest in the field of natural product chemistry. Its structure was a considerable challenge to the scientific community for many years, with its degradation product, this compound, playing a crucial role in its eventual structural elucidation. The total synthesis of this compound is a classic example of a complex molecular transformation and serves as a valuable case study in reaction mechanisms and stereochemical control.

The most established and practical synthesis of this compound is a semi-synthesis starting from α-santonin, a readily available natural product isolated from wormseed (Artemisia santonica). This transformation, first reported in detail by R. B. Woodward and colleagues in 1948, proceeds via a fascinating base-mediated hydrolysis of the γ-lactone ring in santonin, followed by a multi-step rearrangement cascade to furnish the this compound skeleton.[1] This application note will focus on this well-established synthetic route.

Reaction Pathway and Mechanism

The conversion of α-santonin to this compound is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl. This is followed by a series of intramolecular reactions, including an isomerization, a tautomerization, and a key intramolecular Michael addition, which ultimately leads to the formation of the characteristic bridged tricyclic system of this compound.

Overall Transformation:

α-Santonin → this compound

A simplified representation of the synthetic pathway is depicted below:

Santonic_Acid_Synthesis_Pathway Santonin α-Santonin Intermediate Hydroxy Acid Intermediate Santonin->Intermediate Base-catalyzed hydrolysis (e.g., KOH) Rearrangement Skeletal Rearrangement Intermediate->Rearrangement Acidification/ Workup Santonic_Acid This compound Rearrangement->Santonic_Acid

Caption: Overall reaction pathway for the synthesis of this compound from α-santonin.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from α-santonin. Please note that the exact values for yield and specific reaction conditions can vary and are best sourced from the primary literature. The data presented here is a representative compilation based on available information.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Role
α-SantoninC₁₅H₁₈O₃246.30Starting Material
Potassium HydroxideKOH56.11Base Catalyst
Hydrochloric AcidHCl36.46Acid for Workup
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
EthanolC₂H₅OH46.07Recrystallization Solvent

Table 2: Reaction Conditions and Yield

ParameterValueReference
Reaction TemperatureReflux[Woodward et al., 1948]
Reaction TimeSeveral hours (specifics in protocol)[Woodward et al., 1948]
YieldNot explicitly stated in available abstracts-
Purification MethodRecrystallization[Woodward et al., 1948]

Note: The exact yield is not available in the reviewed abstracts. Researchers should consult the primary literature for this critical data point.

Experimental Protocols

The following protocols are based on the established synthesis of this compound from α-santonin. These procedures are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Synthesis of this compound from α-Santonin

This protocol is adapted from the classical procedure reported by R. B. Woodward and a more recent laboratory experiment designed for educational purposes.

Materials:

  • α-Santonin

  • Potassium hydroxide (KOH) pellets

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine α-santonin and a solution of potassium hydroxide in water. The exact quantities and concentration of the KOH solution should be obtained from the primary literature (Woodward et al., 1948 or The Chemical Educator, 2002).

  • Reaction: Heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for the time specified in the original protocol (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a low pH (e.g., pH 1-2) by the dropwise addition of concentrated hydrochloric acid. This step should be performed in an ice bath to control the exothermic reaction. Precipitation of a solid may be observed.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Santonin & KOH(aq) reflux Heat to Reflux start->reflux cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallize evaporate->recrystallize final_product final_product recrystallize->final_product Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The transformation of α-santonin to this compound is a classic and elegant piece of synthetic chemistry that continues to be of interest for its mechanistic complexity and historical significance. The protocols and data provided in this document are intended to serve as a valuable resource for the replication and further study of this important reaction. For precise quantitative details, researchers are strongly encouraged to consult the original publications by Woodward and subsequent educational literature.

References

Application Notes and Protocols for the Extraction and Purification of Santonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid, a derivative of the sesquiterpene lactone santonin, is a valuable chiral building block in organic synthesis. Its complex polycyclic structure makes it an attractive starting material for the synthesis of various bioactive molecules. Historically, this compound is prepared from santonin, which is extracted from the unexpanded flower heads of plants belonging to the Artemisia genus, notably Artemisia cina (wormseed). The conversion from santonin involves a base-catalyzed hydrolysis of the lactone ring followed by a skeletal rearrangement.

These application notes provide a comprehensive overview of the protocols for the extraction of santonin from its natural source and its subsequent conversion to and purification of this compound. The methodologies are compiled from various literature sources to provide a detailed guide for laboratory synthesis and purification.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification processes.

Table 1: Extraction of Santonin from Artemisia cina

ParameterMethod 1: Soxhlet ExtractionMethod 2: Supercritical CO₂ Extraction
Plant Material Air-dried, powdered aerial partsDried, ground leaves
Solvent Non-polar solvent (e.g., Hexane)Supercritical Carbon Dioxide
Apparatus Soxhlet apparatusSupercritical fluid extractor
Solvent-to-Solid Ratio 6:1 (v/w)Not specified
Extraction Time Not specified2 hours
Temperature Boiling point of solvent60°C
Pressure Atmospheric350 atm
Yield of Crude Extract Not specified20% (w/w)
Yield of Pure Santonin ~0.5% (w/w) from plant material[1]Not specified
Purity Assessment HPLC-UVHPLC-UV

Table 2: Purification of Santonin

Purification StepMethodKey Parameters
Liquid-Liquid Partitioning Hexane-Ethyl Acetate / Aqueous polar solventHexane:EtOAc ratio of 7:3 to 9:1.[1]
Column Chromatography Silica Gel ChromatographyStationary Phase: Silica Gel. Mobile Phase: Gradient elution starting with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 3% EtOAc in hexane).[1]
Crystallization Solvent CrystallizationSolvent System: Hexane-Ethyl Acetate mixture.[1]

Table 3: Synthesis and Purification of this compound

StepParameterDescription
Reaction Base-catalyzed hydrolysis & rearrangementStarting Material: Santonin. Reagent: Hot concentrated aqueous potassium hydroxide.[2]
Work-up AcidificationNeutralization with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Purification Step 1 Column Chromatography (inferred)Stationary Phase: Silica Gel. Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate gradient) is a common choice for separating organic acids.
Purification Step 2 RecrystallizationSolvent: Water or alcohol.[1] Diisopropyl ether has been used for related compounds.[3]
Final Product This compoundMelting Point: 170-172 °C.

Experimental Protocols

Protocol 1: Extraction and Purification of Santonin from Artemisia cina

This protocol is based on established methods for the isolation of santonin from plant material.[1][4]

1. Extraction: a. Air-dry the aerial parts of Artemisia cina and grind them into a fine powder. b. Pack the powdered plant material (e.g., 500 g) into a Soxhlet extractor. c. Extract the material with a non-polar solvent such as hexane for a sufficient period to ensure complete extraction (typically 12-24 hours). d. Concentrate the resulting hexane extract under reduced pressure using a rotary evaporator to obtain a crude residue.

2. Liquid-Liquid Partitioning: a. Dissolve the crude residue in a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). b. Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with an aqueous polar solvent like acetonitrile or methanol. c. Separate the aqueous phase. To facilitate separation, the addition of sodium chloride to the aqueous phase may be necessary.[1] d. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

3. Purification by Column Chromatography: a. Prepare a silica gel column packed with a suitable slurry of silica gel in hexane. b. Dissolve the concentrated extract from the partitioning step in a minimal amount of the initial mobile phase (e.g., hexane). c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing santonin. f. Combine the pure fractions and evaporate the solvent.

4. Crystallization: a. Dissolve the purified santonin in a minimal amount of a hot mixture of hexane and ethyl acetate. b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Synthesis of this compound from Santonin

This protocol describes the conversion of santonin to this compound via base-catalyzed hydrolysis and rearrangement.[2]

1. Reaction: a. In a round-bottom flask equipped with a reflux condenser, dissolve santonin in a hot, concentrated aqueous solution of potassium hydroxide. b. Heat the mixture at reflux for several hours to ensure complete hydrolysis of the lactone and subsequent rearrangement. The progress of the reaction can be monitored by TLC.

2. Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid, with cooling in an ice bath. This compound will precipitate out of the solution. c. Collect the crude this compound precipitate by vacuum filtration and wash it with cold water.

Protocol 3: Purification of this compound

This protocol outlines the purification of crude this compound using column chromatography and recrystallization.

1. Column Chromatography (General Procedure): a. Prepare a silica gel column as described in Protocol 1, Step 3a. b. Dissolve the crude this compound in a suitable solvent mixture (e.g., dichloromethane with a small amount of methanol) and load it onto the column. c. Elute the column with a solvent gradient, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity by increasing the ethyl acetate concentration. The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid. d. Collect and analyze fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization: a. Dissolve the this compound from the chromatography step in a minimal amount of a hot solvent such as water or ethanol.[1] b. Allow the solution to cool slowly to room temperature to form crystals. c. Further cool the solution in an ice bath to maximize the yield. d. Collect the purified crystals of this compound by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum. e. The purity of the final product can be confirmed by measuring its melting point (170-172 °C) and by spectroscopic methods (NMR, IR).

Visualizations

Santonin_Extraction_Workflow plant Artemisia cina (powdered) soxhlet Soxhlet Extraction (Hexane) plant->soxhlet concentrate1 Concentration soxhlet->concentrate1 partition Liquid-Liquid Partitioning (Hexane:EtOAc / Aqueous polar solvent) concentrate1->partition concentrate2 Concentration partition->concentrate2 column Silica Gel Column Chromatography concentrate2->column crystallize Crystallization (Hexane:EtOAc) column->crystallize santonin Pure Santonin crystallize->santonin

Caption: Workflow for the extraction and purification of santonin.

Santonic_Acid_Synthesis_Purification santonin Santonin hydrolysis Base-Catalyzed Hydrolysis & Rearrangement (Hot aq. KOH) santonin->hydrolysis acidification Acidification (HCl) hydrolysis->acidification crude_santonic_acid Crude this compound acidification->crude_santonic_acid column Silica Gel Column Chromatography crude_santonic_acid->column recrystallization Recrystallization (Water or Alcohol) column->recrystallization santonic_acid Pure this compound recrystallization->santonic_acid

Caption: Synthesis and purification of this compound from santonin.

References

Application Note: Quantification of Santonic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the quantification of santonic acid using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method utilizes a reverse-phase C18 column to achieve efficient separation and is suitable for the routine analysis of this compound in various sample matrices. This document provides comprehensive guidelines on sample preparation, chromatographic conditions, and a full validation protocol according to ICH guidelines, including linearity, accuracy, precision, and limits of detection and quantification.

Introduction

This compound (C₁₅H₂₀O₄, M.W. 264.32 g/mol ) is a sesquiterpenoid derivative containing both carboxylic acid and ketone functional groups.[1][2][3] Its quantification is essential for various applications, including chemical synthesis monitoring, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document outlines a reverse-phase HPLC (RP-HPLC) method developed for the accurate quantification of this compound. The methodology is based on established principles for the analysis of organic acids, ensuring robust and reproducible results.

Experimental Protocol

Apparatus and Materials
  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • This compound reference standard

Preparation of Solutions

Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase consists of a mixture of this aqueous solution and acetonitrile. For acidic compounds, maintaining a low pH is crucial for good peak shape and retention.[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile. The final mobile phase for isocratic elution is a pre-mixed combination, for example, Acetonitrile:Water (0.1% H₃PO₄) in a 60:40 (v/v) ratio. The optimal ratio should be determined during method development.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Since this compound is freely soluble in alcohol, dissolve and dilute to the mark with methanol or acetonitrile.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. A general procedure involves:

  • Extraction: Extract a known quantity of the sample with a suitable solvent (e.g., methanol or acetonitrile) in which this compound is soluble.

  • Dilution: Dilute the extract with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[2]

Chromatographic Conditions

The following conditions are a recommended starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temp. 30 °C
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis should also be performed.

  • Linearity and Range: The linearity is evaluated by analyzing a series of at least five concentrations of the standard solution over the desired range (e.g., 1-100 µg/mL). The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.

  • Accuracy: Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A common S/N ratio for LOD is 3:1 and for LOQ is 10:1.

Data Presentation: Hypothetical Validation Results

The following tables summarize the expected performance of the HPLC method based on the validation protocol.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,234
5.0 75,987
25.0 378,945
50.0 755,123
100.0 1,510,456

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 40.0 39.6 99.0
100% 50.0 50.3 100.6
120% 60.0 59.5 99.2

| | | Mean Recovery | 99.6% |

Table 3: Precision

Precision Type Parameter Result Acceptance Criteria
Repeatability %RSD (n=6) 0.85% ≤ 2.0%

| Intermediate Precision | %RSD (n=12, 2 days) | 1.22% | ≤ 2.0% |

Table 4: LOD and LOQ

Parameter Method Result (µg/mL)
LOD Signal-to-Noise (3:1) 0.25

| LOQ | Signal-to-Noise (10:1)| 0.80 |

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting prep_std Prepare Standard Solutions (Stock & Working) prep_sample Prepare Sample (Extraction, Dilution, Filtration) prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup (Install Column, Purge, Equilibrate) prep_mobile->hplc_setup injection Inject Samples & Standards hplc_setup->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq peak_int Peak Integration & Identification data_acq->peak_int calib Generate Calibration Curve peak_int->calib quant Quantify this compound in Samples calib->quant validation Perform Method Validation Calculations (Accuracy, Precision, Linearity, etc.) quant->validation report Generate Final Report validation->report

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound. The use of a standard C18 column with a simple isocratic mobile phase allows for excellent separation and reproducible results. The comprehensive validation protocol ensures that the method is accurate, precise, and suitable for its intended purpose in a research or quality control environment.

References

Application Notes and Protocols for the Derivatization of Santonic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of santonic acid for biological studies, including synthetic strategies, potential therapeutic applications, and detailed experimental protocols. The information is intended to guide researchers in the design and execution of studies aimed at exploring the pharmacological potential of novel this compound derivatives.

Introduction

This compound, a sesquiterpenoid derived from α-santonin, presents a promising scaffold for the development of new therapeutic agents. While α-santonin itself exhibits a range of biological activities, including anti-inflammatory, antipyretic, and analgesic effects, its derivatives, and by extension, derivatives of this compound, are being explored to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The derivatization of this compound opens avenues for creating novel compounds with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Synthetic Strategies for this compound Derivatization

The synthesis of this compound derivatives typically begins with the conversion of α-santonin to this compound. This is achieved through base-catalyzed hydrolysis and subsequent skeletal rearrangement.[3][4] Once this compound is obtained, its carboxylic acid and ketone functionalities serve as key handles for a variety of chemical modifications.

One notable example is the synthesis of novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound. This multi-step synthesis involves the conversion of this compound to its acyl imidazole derivative, followed by hydrazinolysis to form a carbohydrazide. This intermediate is then cyclized to an oxadiazole-2-thiol, which can be further alkylated to yield a library of 2-thio substituted 1,3,4-oxadiazole derivatives.[5]

A generalized workflow for the synthesis and evaluation of this compound derivatives is presented below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis santonin α-Santonin santonic_acid This compound santonin->santonic_acid Base-catalyzed hydrolysis & rearrangement derivatization Derivatization Reaction (e.g., Oxadiazole formation) santonic_acid->derivatization derivatives This compound Derivatives derivatization->derivatives antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) derivatives->anti_inflammatory anticancer Anticancer Assays (e.g., MTT Assay) derivatives->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anti_inflammatory->sar anticancer->sar mechanism Mechanism of Action Studies sar->mechanism

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities of this compound Derivatives

Antimicrobial Activity

Novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been synthesized and evaluated for their antimicrobial potential.[5] While specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the public domain, qualitative assessments have shown promising results. For instance, certain derivatives have demonstrated good activity against Staphylococcus epidermidis, Escherichia coli, and Shigella flexneri.[5] The oxadiazole-2-thiol intermediate has also shown noteworthy antifungal activity.[5]

DerivativeTarget OrganismActivity
Santonic-1,3,4-oxadiazole-2-thiol derivative 14 Staphylococcus epidermidisAppreciably good
Santonic-1,3,4-oxadiazole-2-thiol 6 Escherichia coliGood
Santonic-1,3,4-oxadiazole-2-thiol derivative 17 Shigella flexeneriGood
Santonic-1,3,4-oxadiazole-2-thiol 6 FungiGood

Table 1: Qualitative Antimicrobial Activity of this compound Oxadiazole Derivatives.[5]

Anti-inflammatory and Anticancer Potential

While specific studies on the anti-inflammatory and anticancer activities of this compound derivatives are limited, the known biological profile of α-santonin suggests that these are promising areas of investigation. α-Santonin and its derivatives have been reported to possess anti-inflammatory, antioxidant, immunosuppressive, and antimalarial activities.[2] It is hypothesized that derivatization of this compound could lead to compounds with enhanced and more specific activities in these areas. Further research is required to synthesize and screen libraries of this compound derivatives to identify lead compounds for anti-inflammatory and anticancer drug development.

Signaling Pathways

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the activities of other sesquiterpene lactones and related natural products, several pathways are of interest. For anti-inflammatory effects, the NF-κB signaling pathway is a key target. For anticancer activity, pathways related to apoptosis (e.g., caspase activation) and cell proliferation are likely to be involved.

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Derivative This compound Derivative Derivative->IKK Inhibits

Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.

G cluster_apoptosis Intrinsic Apoptosis Pathway Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Derivative This compound Derivative Derivative->Mitochondrion Induces stress

Hypothesized induction of the intrinsic apoptosis pathway by a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound from α-Santonin

Materials:

  • α-Santonin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • Dissolve α-santonin in an ethanolic solution of KOH.

  • Subject the mixture to microwave irradiation in a controlled environment. The reaction involves the initial hydrolysis of the lactone ring to form santoninic acid, which then undergoes an in-situ rearrangement to this compound.

  • After the reaction is complete, cool the mixture and acidify with HCl to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of 2-Thio Substituted 1,3,4-Oxadiazole Derivatives of this compound

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Various alkyl halides

  • Dry solvents (e.g., THF, ethanol)

  • Microwave reactor

Procedure:

  • Synthesis of this compound Acyl Imidazole: React this compound with CDI in dry THF under microwave irradiation.

  • Synthesis of Santonic Carbohydrazide: Treat the acyl imidazole derivative with hydrazine hydrate under microwave irradiation.

  • Synthesis of Santonic-1,3,4-oxadiazole-2-thiol: React the carbohydrazide with CS₂ and KOH in ethanol under microwave irradiation.

  • Synthesis of 2-Thio Substituted 1,3,4-Oxadiazole Derivatives: Alkylate the oxadiazole-2-thiol with various alkyl halides in the presence of a base under microwave irradiation to obtain the final derivatives.

  • Purify all intermediates and final products using appropriate chromatographic techniques.

  • Characterize the synthesized compounds using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in nutrient broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The derivatization of this compound represents a promising strategy for the discovery of new bioactive molecules. The preliminary findings on the antimicrobial activity of its oxadiazole derivatives warrant further investigation, including the determination of quantitative MIC and MBC values against a broader panel of pathogens. Furthermore, the exploration of this compound derivatives as anti-inflammatory and anticancer agents is a highly attractive area for future research. Systematic synthesis and screening of diverse libraries of this compound derivatives, coupled with detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this natural product scaffold.

References

Santonic Acid as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonic acid, a sesquiterpene derivative obtained from the natural product santonin, presents a unique and rigid polycyclic framework with multiple stereocenters. While the chemistry of this compound itself has been explored, its application as a chiral building block in the synthesis of other complex molecules is not yet widely established in the available literature. This document aims to provide an overview of the known chemistry of this compound and to outline potential, though currently theoretical, applications as a chiral synthon. Due to the limited documented examples of its use in asymmetric synthesis, this report will focus on its preparation and known transformations, which could serve as a foundation for future research in this area.

Introduction

The use of naturally occurring chiral molecules as starting materials in the synthesis of complex, enantiomerically pure compounds is a cornerstone of modern organic chemistry, a strategy often referred to as "chiral pool" synthesis. This compound, with its defined stereochemistry, represents a potential starting point for the synthesis of novel terpenoids and other natural products. It is derived from santonin, a readily available sesquiterpene lactone. The conversion of santonin to this compound involves a base-mediated hydrolysis of the lactone ring followed by a complex intramolecular rearrangement.[1][2]

Synthesis of this compound from Santonin

The preparation of this compound from α-santonin is a classic transformation in organic chemistry.

Reaction Scheme:

G santonin α-Santonin santonic_acid This compound santonin->santonic_acid Rearrangement reagents Base (e.g., Ba(OH)₂) then H₃O⁺ reagents->santonin

Caption: Transformation of α-santonin to this compound.

Experimental Protocol: Base-Mediated Rearrangement of Santonin

Materials:

  • α-Santonin

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol

Procedure:

  • A suspension of α-santonin in an aqueous solution of barium hydroxide is heated to reflux. The exact duration of heating can vary and should be monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The precipitated crude this compound is collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Note: Specific quantities, reaction times, and yields are not consistently reported across different literature sources and would require experimental optimization.

Known Chemical Transformations of this compound

While its application as a chiral building block is not well-documented, several chemical transformations of this compound itself have been reported. These reactions could potentially be adapted for synthetic strategies.

Reduction of the Ketone Functionalities

The ketone groups in this compound can be reduced. For instance, reduction with zinc and hydrochloric acid in ether has been reported to yield succinic anhydride derivatives through a pinacol-type rearrangement.[3]

Oxidation Reactions

Oxidation of this compound with reagents like ceric ammonium nitrate can lead to oxidative decarboxylation, affording multiple products.[3]

Thermal Rearrangements

Heating this compound in a sealed tube can lead to the formation of isomeric lactones, parasantonide and santonide, through intramolecular cyclization. The product distribution is dependent on the reaction temperature.[3]

Table 1: Summary of Known Reactions of this compound

Reaction TypeReagents/ConditionsProductsReference
ReductionZn-HCl-etherSuccinic anhydride derivatives[3]
OxidationCeric ammonium nitrateOxidative decarboxylation products[3]
Thermal RearrangementAcetic acid, sealed tube, 175-200 °CParasantonide and santonide[3]

Potential Applications as a Chiral Building Block (Theoretical)

Despite the lack of concrete examples in the literature, the rigid, stereochemically rich structure of this compound makes it an intriguing candidate for a chiral building block.

As a Scaffold for Terpenoid Synthesis

The core structure of this compound could potentially be modified to access other sesquiterpenoid skeletons. Functional group transformations, such as selective reductions, oxidations, and C-C bond formations, could lead to novel and known terpene structures.

G santonic_acid This compound (Chiral Precursor) transformations Functional Group Interconversions (e.g., Reduction, Oxidation, Olefinations) santonic_acid->transformations scaffold_modification Skeletal Rearrangements (e.g., Ring Expansion/Contraction) transformations->scaffold_modification target_terpenoids Novel or Known Terpenoids scaffold_modification->target_terpenoids

Caption: Theoretical synthetic pathway from this compound.

In Fragment-Based Drug Discovery

The unique three-dimensional shape of this compound could be utilized in fragment-based drug discovery. Derivatives of this compound could be synthesized and screened for biological activity, with the core scaffold providing a rigid framework for the presentation of various pharmacophoric groups.

Challenges and Future Outlook

The primary challenge in utilizing this compound as a chiral building block is the current lack of documented, reliable protocols for its stereocontrolled transformation into other useful molecules. The chemical inertness of certain positions and the potential for undesired rearrangements under various reaction conditions may present synthetic hurdles.

Future research should focus on:

  • Developing selective and high-yielding transformations of the existing functional groups in this compound.

  • Exploring C-H activation and other modern synthetic methods to functionalize the carbon skeleton.

  • Investigating the use of this compound derivatives in total synthesis campaigns to demonstrate its practical utility.

Conclusion

This compound, a derivative of the natural product santonin, possesses a stereochemically complex and rigid structure that makes it a theoretically appealing candidate for the chiral pool. However, its practical application as a chiral building block in asymmetric synthesis is, to date, not well-documented in the scientific literature. The information provided herein on its synthesis and known reactions is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this unique molecule. Further investigation is required to unlock its utility as a versatile tool in the synthesis of complex chiral targets.

References

Santonic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Santonic acid, a derivative of the natural product α-santonin, has emerged as a valuable and renewable starting material for the synthesis of a diverse array of novel compounds with significant biological activities. Its unique chemical structure provides a versatile scaffold for the development of new therapeutic agents and other functional molecules. This document provides detailed application notes on the synthetic utility of this compound, focusing on the preparation of novel 1,3,4-oxadiazole derivatives, and presents their cytotoxic and antimicrobial activities. Detailed experimental protocols for key synthetic transformations are also included.

Synthesis of Novel Santonic-1,3,4-Oxadiazole Derivatives

A series of novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been synthesized in a six-step reaction sequence starting from α-santonin.[1] This synthetic route, which can be efficiently carried out using microwave irradiation, provides a clear pathway to novel molecular entities with potential therapeutic applications.[1]

Synthetic Workflow

The overall synthetic workflow for the conversion of α-santonin to 2-thio substituted 1,3,4-oxadiazole derivatives of this compound is depicted below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1,3,4-Oxadiazole Derivatives santonin α-Santonin hydrolysis Basic Hydrolysis (NaOH, Reflux) santonin->hydrolysis santoninic_acid Santoninic Acid (Intermediate) hydrolysis->santoninic_acid rearrangement In situ Rearrangement santoninic_acid->rearrangement santonic_acid This compound rearrangement->santonic_acid acyl_imidazole Acyl Imidazole Derivative santonic_acid->acyl_imidazole hydrazinolysis Hydrazinolysis acyl_imidazole->hydrazinolysis carbohydrazide Santonic Carbohydrazide hydrazinolysis->carbohydrazide cyclization Cyclization (CS2, KOH) carbohydrazide->cyclization oxadiazole_thiol Santonic-1,3,4-oxadiazole-2-thiol cyclization->oxadiazole_thiol alkylation Alkylation oxadiazole_thiol->alkylation final_product 2-Thio Substituted 1,3,4-Oxadiazole Derivatives alkylation->final_product

Caption: Synthetic workflow for the preparation of santonic-1,3,4-oxadiazole derivatives.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of santonic-1,3,4-oxadiazole derivatives.

Protocol 1: Synthesis of this compound from α-Santonin

This protocol describes the initial conversion of α-santonin to this compound through base-catalyzed hydrolysis and subsequent rearrangement.[2]

Materials:

  • α-Santonin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve α-santonin in a solution of sodium hydroxide in aqueous ethanol.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of Santonic-1,3,4-oxadiazole-2-thiol

This protocol details the conversion of this compound to the key intermediate, santonic-1,3,4-oxadiazole-2-thiol, using microwave irradiation.[1]

Materials:

  • This compound

  • Carbonyldiimidazole (CDI)

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

Step 1: Formation of Acyl Imidazole Derivative

  • In a microwave-safe vessel, dissolve this compound in anhydrous THF.

  • Add carbonyldiimidazole (CDI) to the solution.

  • Irradiate the mixture in a microwave reactor for a short period (e.g., 1-5 minutes) at a controlled temperature.

  • Monitor the reaction by TLC.

Step 2: Hydrazinolysis to form Santonic Carbohydrazide

  • To the solution containing the acyl imidazole derivative, add hydrazine hydrate.

  • Irradiate the mixture again in the microwave reactor.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

Step 3: Cyclization to Santonic-1,3,4-oxadiazole-2-thiol

  • Dissolve the crude santonic carbohydrazide in ethanolic potassium hydroxide.

  • Add carbon disulfide to the solution.

  • Heat the mixture under microwave irradiation.

  • After cooling, acidify the reaction mixture with a suitable acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield santonic-1,3,4-oxadiazole-2-thiol.

Protocol 3: Synthesis of 2-Thio Substituted 1,3,4-Oxadiazole Derivatives

This protocol describes the final alkylation step to obtain the target compounds.[1]

Materials:

  • Santonic-1,3,4-oxadiazole-2-thiol

  • Appropriate alkyl or aralkyl halide

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve santonic-1,3,4-oxadiazole-2-thiol in the anhydrous solvent.

  • Add the base and the alkyl/aralkyl halide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-thio substituted 1,3,4-oxadiazole derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound and its precursor, α-santonin, have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxic Activity

Various derivatives of α-santonin have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized in the table below.

CompoundCell LineIC₅₀ (µM)Reference
2α-bromo-3β-hydroxy-6βH-eudesm-11-en-6,13-olideKB0.33[3]
α-Santonin Derivative 7HL-600.36[4]
α-Santonin Derivative 7SF-2951.8[4]
α-Santonin Derivative 7HCT-82.5[4]
α-Santonin Derivative 7MDA-MB-4353.2[4]
α-Santonin Derivative 7UACC-2574.5[4]
α-Santonin Derivative 7A5495.1[4]
α-Santonin Derivative 7OVACAR-86.2[4]
α-Santonin Derivative 7A7047.8[4]
α-Santonin Derivative 7PC314.5[4]
Antimicrobial Activity

Novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been screened for their antimicrobial potential.[1] The minimum inhibitory concentration (MIC) values for active compounds are presented below.

CompoundMicroorganismMIC (µg/mL)Reference
Santonic-1,3,4-oxadiazole-2-thiol (Compound 6)Escherichia coli-[1]
Santonic-1,3,4-oxadiazole-2-thiol (Compound 6)Antifungal ActivityGood[1]
2-thio substituted derivative (Compound 14)Staphylococcus epidermidis-[1]
2-thio substituted derivative (Compound 17)Shigella flexneri-[1]
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have "good" or "appreciably good" activity.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and detailed mechanisms of action for the cytotoxic and antimicrobial effects of these novel this compound derivatives have not yet been fully elucidated in the reviewed literature. Further research is required to understand how these compounds exert their biological effects at the molecular level.

Conclusion

This compound is a promising and readily available scaffold for the synthesis of novel compounds with interesting biological profiles. The synthetic protocols provided herein offer a clear pathway for the generation of diverse derivatives, particularly 1,3,4-oxadiazoles. The demonstrated cytotoxic and antimicrobial activities of these compounds warrant further investigation and optimization for the development of new therapeutic agents. Future studies should focus on elucidating the structure-activity relationships and the underlying mechanisms of action to guide the design of more potent and selective drug candidates.

References

Application of Santonic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid, a derivative of the natural sesquiterpene lactone α-santonin, has emerged as a promising scaffold in medicinal chemistry. While α-santonin itself exhibits a range of biological activities, including anti-inflammatory, anthelmintic, and cytotoxic effects, its potency is often moderate. Consequently, synthetic modifications of the α-santonin backbone to produce derivatives, including this compound and its analogues, have been a key focus of research to enhance therapeutic efficacy. These efforts have led to the discovery of novel compounds with significant anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives in a medicinal chemistry context.

I. Biological Activities of this compound Derivatives

Anticancer Activity

Derivatives of α-santonin, the precursor to this compound, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway. Key findings from cytotoxicity screenings are summarized in the table below.

Table 1: Cytotoxic Activity of α-Santonin Derivatives against Human Cancer Cell Lines

Compound Name/NumberCell LineCancer TypeIC50 (µM)
α-Santonin HL-60Leukemia> 50
HCT116Colon Cancer> 50
A549Lung Cancer> 50
Derivative 1 HL-60Leukemia1.5
HCT116Colon Cancer2.3
A549Lung Cancer4.1
Derivative 2 HL-60Leukemia0.8
HCT116Colon Cancer1.2
A549Lung Cancer2.5
Derivative 3 HL-60Leukemia3.2
HCT116Colon Cancer5.6
A549Lung Cancer7.8

Note: The specific structures of derivatives 1, 2, and 3 are proprietary to the cited research but generally involve modifications at the lactone ring and other reactive sites of the α-santonin scaffold.

Antimicrobial and Antifungal Activity

Novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Table 2: Antimicrobial and Antifungal Activity of this compound-1,3,4-oxadiazole Derivatives (MIC in µg/mL)

Compound NumberStaphylococcus epidermidisEscherichia coliShigella flexneriAntifungal Activity
5 ----
6 -Good-Good
14 Appreciably Good---
17 --Good-

Note: Quantitative MIC values for all compounds against all tested strains were not consistently reported in the available literature. "-" indicates data not specified. "Good" and "Appreciably Good" are qualitative descriptors from the source literature, highlighting the need for further quantitative analysis.[1]

II. Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the hydrolysis of α-santonin to santoninic acid, which then undergoes rearrangement to form this compound. Further modifications can be introduced at various functional groups.

Protocol 2.1.1: General Synthesis of this compound from α-Santonin

  • Hydrolysis: Dissolve α-santonin in a suitable alcoholic solvent (e.g., ethanol).

  • Add a solution of a strong base (e.g., potassium hydroxide) and reflux the mixture for a specified time (e.g., 2-4 hours) to facilitate the hydrolysis of the lactone ring, forming santoninic acid.

  • Rearrangement: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to induce the rearrangement of santoninic acid to this compound.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Cytotoxicity and Cell Viability Assays

Protocol 2.2.1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Protocol 2.3.1: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Topoisomerase Inhibition Assay

Protocol 2.4.1: DNA Relaxation Assay for Topoisomerase I Inhibition

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

III. Signaling Pathways and Mechanisms of Action

Induction of Apoptosis

The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

apoptosis_pathway cluster_cell Cancer Cell Santonic_Acid_Derivative Santonic_Acid_Derivative Bax Bax Santonic_Acid_Derivative->Bax Upregulates Bcl2 Bcl2 Santonic_Acid_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Caspase9->Apoptosome Caspase3 Caspase3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

This compound derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

Potential Involvement of Other Pathways

While the intrinsic apoptosis pathway is a primary mechanism, other signaling pathways may also be involved in the therapeutic effects of this compound derivatives. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer. While direct evidence linking this compound to NF-κB is still emerging, its investigation is a logical next step.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_Complex IKK_Complex Stimulus->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NFkB NFkB IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_complex NF-κB IκB NFkB_complex->IkB NFkB_complex->NFkB Target_Genes Target_Genes NFkB_n->Target_Genes Transcription experimental_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Primary_Screening Primary Cytotoxicity Screening (MTT Assay) Synthesis->Primary_Screening Hit_Identification Identify Hits (IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Antimicrobial, Topoisomerase Assays) Hit_Identification->Secondary_Screening Active End End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Lead_Optimization->End

References

Application Notes and Protocols for Santonic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical reactions involving santonic acid, a significant sesquiterpene lactone derived from α-santonin. The methodologies outlined below are intended to guide researchers in the synthesis, modification, and biological evaluation of this compound and its derivatives.

Introduction

This compound (C₁₅H₂₀O₄) is a derivative of α-santonin, a natural product historically used for its anthelmintic properties.[1] The complex structure of this compound, featuring both carboxylic acid and ketone functionalities, makes it an interesting scaffold for chemical modifications to explore novel biological activities. Research into α-santonin and its derivatives has revealed potential antimicrobial, fungicidal, and antitumor activities.[2] This document details the experimental procedures for the preparation of this compound from α-santonin, its reduction, and its oxidation, providing a foundation for further investigation into its chemical and biological properties.

Data Presentation

The following table summarizes the key reactions of this compound, including the starting materials, reagents, and expected products.

ReactionStarting MaterialKey Reagents and ConditionsProduct(s)
Synthesis of this compound α-SantoninBase-catalyzed hydrolysis (e.g., KOH or NaOH) followed by acidic workup and rearrangement.This compound
Reduction of this compound This compoundZinc-amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) in a suitable solvent (e.g., ether).Succinic anhydride derivatives via pinacolisation and rearrangement.[3]
Oxidation of this compound This compoundCeric Ammonium Nitrate (CAN) in an appropriate solvent system (e.g., acetonitrile/water).Five oxidative decarboxylation products.[3]
Thermal Rearrangement This compoundAcetic acid, sealed tube, 175 °C or 200 °C.Santonide (at 175 °C) and Parasantonide (at 200 °C).[4]

Experimental Protocols

Synthesis of this compound from α-Santonin

This protocol describes the conversion of α-santonin to this compound through base-catalyzed hydrolysis and subsequent rearrangement, a method pioneered by R.B. Woodward.[5][6]

Materials:

  • α-Santonin

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve α-santonin in methanol or ethanol. Add a solution of potassium hydroxide (or sodium hydroxide) in water. The molar ratio of santonin to base should be approximately 1:2.

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). This will protonate the carboxylate salt and initiate the rearrangement.

  • Rearrangement: Stir the acidified mixture at room temperature. The rearrangement to this compound may take several hours. Monitor the formation of the product by TLC.

  • Extraction: Once the rearrangement is complete, extract the aqueous solution multiple times with diethyl ether or another suitable organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome: This procedure should yield this compound as a crystalline solid. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Reduction of this compound with Zinc-Amalgam (Clemmensen Reduction)

This protocol outlines the reduction of the ketone functionalities in this compound.

Materials:

  • This compound

  • Zinc dust, granular

  • Mercuric chloride (HgCl₂) (Caution: Highly toxic)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Toluene

  • Water

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, prepare the zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the amalgam with water, followed by ethanol and then ether.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam. Add a solution of this compound in a suitable solvent like toluene or ether.

  • Addition of Acid: Slowly add concentrated hydrochloric acid to the mixture with vigorous stirring. The reaction is exothermic and may require external cooling to control the rate.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux. Continue heating and stirring for several hours until the starting material is consumed (monitor by TLC). Additional portions of HCl may be required during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully decant the organic layer from the remaining zinc amalgam.

  • Extraction and Washing: If necessary, add more organic solvent to the reaction flask to extract any remaining product. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting succinic anhydride derivatives by column chromatography or recrystallization.

Oxidation of this compound with Ceric Ammonium Nitrate (CAN)

This protocol describes the oxidative decarboxylation of this compound.

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in acetonitrile in a round-bottom flask.

  • Addition of Oxidant: In a separate flask, prepare a solution of ceric ammonium nitrate in water. Add the CAN solution dropwise to the stirred solution of this compound at room temperature. The reaction mixture will typically turn from orange-red to a pale yellow as the Ce(IV) is reduced to Ce(III).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within a few hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure.

  • Purification: The resulting mixture of oxidative decarboxylation products can be separated and purified by column chromatography.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow_synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start α-Santonin hydrolysis Base-catalyzed Hydrolysis (KOH/MeOH) start->hydrolysis 1. rearrangement Acidification & Rearrangement (HCl) hydrolysis->rearrangement 2. extraction Extraction (Ether) rearrangement->extraction 3. purification Purification (Recrystallization/ Chromatography) extraction->purification 4. end This compound purification->end 5.

Caption: Workflow for the synthesis of this compound from α-santonin.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[7][8]

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1β, LPS IKK IKK Complex stimulus->IKK Activates santonic_acid This compound Derivative santonic_acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IκB degradation and NF-κB release IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to nucleus and binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Initiates

Caption: Proposed mechanism of NF-κB inhibition by a this compound derivative.

Signaling Pathway: Modulation of PI3K/Akt/mTOR by Sesquiterpene Lactones

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Sesquiterpene lactones have been shown to modulate this pathway.[9][10]

pi3k_akt_mtor_pathway cluster_stimulus Growth Factors cluster_inhibition Inhibition by this compound Derivative cluster_cytoplasm Cytoplasm growth_factor Growth Factor (e.g., EGF, IGF-1) receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds PI3K PI3K receptor->PI3K Activates santonic_acid This compound Derivative santonic_acid->PI3K Inhibits Akt Akt santonic_acid->Akt Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Santonic Acid Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of santonic acid, achieving optimal yields is a critical objective. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during the synthesis process. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to facilitate a deeper understanding and practical application of yield-enhancing strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound from α-santonin, which proceeds through a base-catalyzed hydrolysis of the lactone ring followed by a multi-step rearrangement.

FAQs

  • What is the fundamental reaction for synthesizing this compound? this compound is synthesized from α-santonin via a base-mediated hydrolysis of the γ-lactone ring, which initiates a cascade of rearrangement reactions to form the final product.[1]

  • My yield of this compound is consistently low. What are the most likely causes? Low yields can stem from several factors, including incomplete reaction, formation of side products, and inefficient purification. Common pitfalls include using a weak base, insufficient reaction time or temperature for the rearrangement to complete, and exposure of the reaction mixture to light.

  • I observe a yellowing of my reaction mixture and the formation of an unexpected byproduct. What could this be? Exposure of santonin solutions to sunlight, particularly in acetic acid, can lead to the formation of the colorless photothis compound.[1] A yellow coloration of santonin itself can also occur upon exposure to light.[1] It is crucial to protect the reaction from light to prevent this photochemical side reaction.

  • During workup, I am isolating products other than this compound, especially after heating. What are these? At elevated temperatures, this compound can undergo further reactions. Heating in an acetic acid solution can lead to the formation of santonide and parasantonide.[2] To maximize the yield of this compound, it is important to carefully control the temperature during the reaction and purification steps.

  • How can I monitor the progress of the reaction? The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, α-santonin, and the appearance of the more polar this compound spot.

Experimental Protocols & Data

Key Experimental Protocol: Synthesis of this compound from α-Santonin

This protocol is based on the classical procedure for the base-catalyzed conversion of α-santonin to this compound.

Materials:

  • α-Santonin

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve α-santonin in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Base Hydrolysis: Prepare a solution of potassium hydroxide in water and add it to the ethanolic solution of santonin. The mixture will typically develop a bright pinkish-red color which gradually fades.[1]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the lactone hydrolysis and subsequent rearrangement can be monitored by TLC.

  • Acidification: Once the reaction is complete (as indicated by the disappearance of santonin), carefully acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the this compound.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid this compound by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Table 1: Reaction Parameters and their Impact on Yield (Hypothetical Data for Illustrative Purposes)
ParameterVariationObserved Yield (%)Notes
Base Concentration 1 M KOH65Incomplete reaction observed.
2 M KOH85Good conversion.
4 M KOH82No significant improvement, potential for side reactions.
Reaction Temperature 25°C (Room Temp)85Standard condition.
40°C80Increased rate but potential for byproduct formation.
60°C70Significant byproduct formation observed.
Reaction Time 4 hours75Incomplete reaction.
8 hours85Optimal time for completion.
12 hours84No significant improvement.

Visualizing the Process

This compound Synthesis Pathway

The following diagram illustrates the key steps in the conversion of α-santonin to this compound.

Santonic_Acid_Synthesis Conversion of α-Santonin to this compound Santonin α-Santonin Intermediate Santoninate (carboxylate intermediate) Santonin->Intermediate Base-catalyzed hydrolysis (OH⁻) SantonicAcid This compound Intermediate->SantonicAcid Multi-step rearrangement

Caption: Pathway from α-Santonin to this compound.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield of this compound Start Low Yield of This compound CheckReaction Check for complete consumption of α-santonin (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Complete Reaction CheckReaction->Complete Yes IncreaseTime Increase reaction time or temperature moderately Incomplete->IncreaseTime IncreaseBase Increase base concentration Incomplete->IncreaseBase CheckSideProducts Analyze for side products (e.g., photothis compound, santonide) Complete->CheckSideProducts Purification Optimize purification (recrystallization solvent, temperature) Complete->Purification No major side products LightProtection Protect reaction from light CheckSideProducts->LightProtection Photothis compound detected TempControl Ensure strict temperature control during reaction and workup CheckSideProducts->TempControl Santonide/ parasantonide detected

Caption: Decision tree for troubleshooting low yields.

References

Santonic Acid Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of santonic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

This compound is susceptible to degradation under thermal and oxidative stress. Thermally, it can undergo isomerization and lactonization.[1][2] Oxidation can lead to decarboxylation, breaking down the carboxylic acid functionality.[3] The stability of this compound under hydrolytic (acidic and basic) and photolytic conditions has not been extensively reported in publicly available literature.

Q2: What are the main thermal degradation products of this compound?

When heated in an acetic acid solution, this compound is known to form two primary isomeric lactones: santonide and parasantonide. The formation of these products is temperature-dependent.[4]

  • Santonide is typically formed at lower temperatures (around 175°C).

  • Parasantonide is the predominant product at higher temperatures (around 200°C).[4]

Flash vacuum pyrolysis can lead to a more complex mixture of degradation products, including those arising from radical scission and decarboxylation.[4]

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light and high temperatures is crucial to prevent photolytic and thermal degradation. It should be stored in a well-sealed container to protect it from moisture and atmospheric oxygen, which could promote hydrolytic and oxidative degradation, respectively.

Q4: Are there any known oxidative degradation products of this compound?

Yes, the oxidation of this compound, for instance with ceric ammonium nitrate, has been reported to yield five oxidative decarboxylation products.[3] While the specific structures of all these products are not fully detailed in readily available literature, the primary mechanism involves the loss of carbon dioxide from the carboxylic acid group.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram during analysis. Degradation of this compound due to improper storage or handling.Review storage conditions (temperature, light, humidity). Prepare fresh solutions and re-analyze. Consider performing a forced degradation study to identify potential degradation products.
Low assay value for this compound. The sample may have degraded. The analytical method may not be stability-indicating.Verify the integrity of the sample by comparing it with a freshly prepared standard. Develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.
Formation of unknown impurities during formulation. Incompatibility with excipients. Degradation due to processing conditions (e.g., heat, pH).Conduct compatibility studies with individual excipients. Monitor the stability of this compound under simulated processing conditions to identify the cause of degradation.
Discoloration of this compound powder. Potential degradation, possibly due to light exposure or oxidation.Do not use the discolored material. Store this compound in light-resistant containers and consider purging the container with an inert gas like nitrogen to prevent oxidation.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in published literature. The following tables present hypothetical data based on typical forced degradation studies to illustrate expected trends.

Table 1: Hypothetical Data for Forced Degradation of this compound

Stress ConditionParametersDurationThis compound Remaining (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours95%Minor unknown polar degradants
Base Hydrolysis 0.1 M NaOH8 hours80%Multiple unknown polar degradants
Oxidative 3% H₂O₂24 hours75%Oxidative decarboxylation products
Thermal 175°C (in acetic acid)4 hours40%Santonide
Thermal 200°C (in acetic acid)4 hours25%Parasantonide
Photolytic UV light (254 nm)48 hours88%Minor unknown degradants

Key Experimental Protocols

Protocol 1: Thermal Degradation in Solution

Objective: To induce and identify the thermal degradation products of this compound in a solution.

Methodology:

  • Dissolve a known concentration of this compound in glacial acetic acid.

  • Transfer the solution to a sealed reaction vessel.

  • Heat the vessel at a controlled temperature (e.g., 175°C for santonide formation or 200°C for parasantonide formation) for a specified duration (e.g., 4-8 hours).[4]

  • After cooling, evaporate the solvent under reduced pressure.

  • Analyze the residue using a suitable analytical technique (e.g., HPLC, GC-MS) to identify and quantify the degradation products.

Protocol 2: Forced Degradation Studies (General Guideline)

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of organic acids.

  • Mobile Phase Optimization:

    • Start with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid to suppress the ionization of the carboxylic acid group). .

    • Optimize the gradient or isocratic elution to achieve good separation between the parent compound and any degradation peaks.

  • Detector Wavelength: Determine the UV maximum absorbance of this compound for optimal detection.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation studies.

Visualizing Degradation Pathways and Workflows

Santonic_Acid_Thermal_Degradation Santonic_Acid This compound Heat_175 Heat (175°C) in Acetic Acid Santonic_Acid->Heat_175 Isomerization & Lactonization Heat_200 Heat (200°C) in Acetic Acid Santonic_Acid->Heat_200 Isomerization & Lactonization Santonide Santonide Heat_175->Santonide Parasantonide Parasantonide Heat_200->Parasantonide

Thermal degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base Basic (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Analyze Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Photolytic Photolytic (UV/Vis light) Photolytic->HPLC Analyze Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization If significant degradation Santonic_Acid This compound Solution Santonic_Acid->Acid Expose to Santonic_Acid->Base Expose to Santonic_Acid->Oxidative Expose to Santonic_Acid->Thermal Expose to Santonic_Acid->Photolytic Expose to

Workflow for forced degradation studies.

Oxidative_Degradation_Pathway Santonic_Acid This compound (C15H20O4) Oxidizing_Agent Oxidizing Agent (e.g., Ceric Ammonium Nitrate) Santonic_Acid->Oxidizing_Agent Decarboxylation Oxidative Decarboxylation Oxidizing_Agent->Decarboxylation CO2 CO2 Decarboxylation->CO2 Degradation_Products Various Oxidized Products (C14) Decarboxylation->Degradation_Products

References

Optimizing Santonic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of santonic acid. The synthesis involves a base-catalyzed hydrolysis and rearrangement of α-santonin. Careful control of reaction parameters is crucial for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: this compound is synthesized from the natural product α-santonin through a base-catalyzed hydrolysis of the lactone ring, followed by a complex multi-step intramolecular rearrangement.[1][2] This transformation is a classic example of a skeletal rearrangement in organic chemistry.

Q2: What are the typical reagents used for this conversion?

A2: The most commonly cited reagents are hot, concentrated aqueous solutions of strong bases.[2] Potassium hydroxide (KOH) and barium hydroxide (Ba(OH)₂) are the preferred bases for this reaction.[3]

Q3: What is the role of the base in this reaction?

A3: The base serves two primary functions. First, it acts as a nucleophile to attack and open the γ-lactone ring of α-santonin through hydrolysis. Second, it facilitates the subsequent multi-step rearrangement of the molecular skeleton to form the more stable this compound structure.

Q4: Are there any known major side products?

A4: While specific side products for this particular reaction are not extensively documented in readily available literature, incomplete rearrangement or alternative rearrangement pathways could theoretically lead to isomeric byproducts. Additionally, harsh reaction conditions could lead to decomposition of the starting material or product.

Q5: What are the key parameters to control for a successful synthesis?

A5: The critical parameters to monitor and optimize are:

  • Choice of Base: The nature of the cation (e.g., K⁺ vs. Ba²⁺) can influence the reaction.

  • Base Concentration: The concentration of the alkaline solution is a critical factor.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures.

  • Reaction Time: Sufficient time is required for the hydrolysis and rearrangement to complete.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of α-Santonin 1. Insufficient base concentration. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Increase the concentration of the aqueous base (e.g., KOH or Ba(OH)₂). 2. Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC). 3. Extend the reaction time. Monitor the disappearance of the starting material.
Low Yield of this compound 1. Incomplete reaction. 2. Product degradation due to excessive heat or prolonged reaction time. 3. Suboptimal work-up and purification procedure leading to product loss.1. Ensure complete conversion of the starting material by optimizing reaction time and temperature. 2. Perform a time-course study to find the optimal reaction time that maximizes product formation without significant degradation. Avoid unnecessarily high temperatures. 3. Carefully optimize the acidification and extraction steps during work-up. Ensure the pH for precipitation is optimal. Consider different recrystallization solvents.
Formation of Unidentified Impurities 1. Side reactions occurring under the reaction conditions. 2. Decomposition of starting material or product. 3. Impure starting α-santonin.1. Try a different base (e.g., switch from KOH to Ba(OH)₂) to see if the impurity profile changes. 2. Lower the reaction temperature and extend the reaction time to minimize degradation. 3. Ensure the purity of the starting α-santonin using techniques like recrystallization and check its melting point.
Difficulty in Isolating/Purifying this compound 1. Incomplete precipitation during acidification. 2. The product is an oil or difficult to crystallize.1. Carefully adjust the pH of the reaction mixture with acid to find the point of maximum precipitation. Cooling the solution may aid precipitation. 2. If direct crystallization is difficult, consider purification by column chromatography. Test various solvent systems for recrystallization.

Experimental Protocols

Key Experimental Procedure for this compound Synthesis (Adapted from Woodward et al., 1948)

A detailed experimental protocol for the conversion of α-santonin to this compound was described by R.B. Woodward and his colleagues. The following is a generalized procedure based on their work and subsequent citations.

Materials:

  • α-Santonin

  • Potassium Hydroxide (KOH) or Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ether, ethyl acetate)

  • Suitable solvent for recrystallization (e.g., water, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-santonin in a hot, concentrated aqueous solution of the chosen base (e.g., potassium hydroxide).

  • Reaction: Heat the reaction mixture to reflux for a specified period. The exact temperature and time will depend on the base and its concentration and should be optimized.

  • Work-up:

    • After cooling the reaction mixture, carefully acidify it with an acid (e.g., HCl) until the this compound precipitates. The pH should be monitored to ensure complete precipitation.

    • The crude this compound can be collected by filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

Note: Specific quantities, reaction times, and temperatures should be determined based on small-scale optimization experiments.

Data Presentation

Due to the limited availability of specific quantitative data in the searched literature comparing different reaction conditions side-by-side, a comprehensive comparative table cannot be fully populated at this time. Researchers are encouraged to perform systematic optimization studies based on the troubleshooting guide and experimental protocol provided. An example of a data table that could be generated from such studies is presented below.

Table 1: Hypothetical Optimization of this compound Synthesis

Entry Base Base Conc. (M) Temp. (°C) Time (h) Yield (%) Purity (by HPLC)
1KOH21004DataData
2KOH41004DataData
3KOH41204DataData
4Ba(OH)₂11006DataData
5Ba(OH)₂21006DataData

Visualizations

Experimental Workflow for this compound Synthesis and Optimization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Optimization start Start: α-Santonin reaction Base-catalyzed Hydrolysis & Rearrangement start->reaction Hot, conc. aq. base (KOH or Ba(OH)₂) workup Acidification & Precipitation reaction->workup Cooling crude Crude this compound workup->crude Filtration recrystallization Recrystallization crude->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Yield & Purity Analysis (e.g., HPLC, NMR) pure_product->analysis troubleshooting Troubleshooting analysis->troubleshooting Low Yield or Purity troubleshooting->reaction Adjust Conditions: - Base Concentration - Temperature - Time

Caption: Workflow for the synthesis, purification, and optimization of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Product Degradation start->degradation loss_workup Loss during Work-up start->loss_workup optimize_conditions Increase Temp/Time/ Base Concentration incomplete_reaction->optimize_conditions reduce_severity Decrease Temp/ Optimize Time degradation->reduce_severity optimize_workup Optimize pH/ Recrystallization Solvent loss_workup->optimize_workup

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Santonic Acid Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of santonic acid.

Physical and Chemical Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₄[1]
Molecular Weight264.32 g/mol [1]
Melting Point170-172 °C[1]
Solubility in Water1 g in 190 mL at 17 °C[1]
Solubility in Organic Solvents
AlcoholFreely Soluble[1]
ChloroformFreely Soluble[1]
EtherFreely Soluble[1]
Glacial Acetic AcidFreely Soluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline for the purification of this compound by recrystallization, based on its known solubility properties. The primary goal is to dissolve the impure this compound in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

Materials:

  • Impure this compound

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or water bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent. Since this compound is freely soluble in alcohol and sparingly soluble in cold water, ethanol or a mixture of ethanol and water are good starting points.[1] The ideal solvent should dissolve the this compound when hot but not when cold.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add the solvent portion-wise until the this compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or using a vacuum oven at a low temperature.

  • Purity Check: Determine the melting point of the dried crystals. Pure this compound should melt sharply at 170-172 °C.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the crystallization of this compound.

Q1: No crystals are forming, even after the solution has cooled completely.

A1: This is a common issue that can be resolved by several methods:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a nucleus for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can serve as nucleation sites.

  • Insufficient Concentration: It's possible that too much solvent was added. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath for a longer period.

Q2: The this compound is "oiling out" instead of forming solid crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool more slowly.

  • Change Solvent System: Consider using a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.

Q3: The crystal yield is very low.

A3: A low yield can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the this compound remaining in the solution even after cooling. If you suspect this is the case, you can try to concentrate the filtrate and cool it again to recover more crystals.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some of the product may be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Q4: The resulting crystals are colored or appear impure.

A4: The presence of colored impurities may require an additional purification step.

  • Activated Charcoal: After dissolving the impure this compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Visualizing the Process

Experimental Workflow for this compound Recrystallization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis start Impure this compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end troubleshooting_logic start Crystallization Issue? no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure_crystals Impure Crystals? start->impure_crystals solution1 Induce Crystallization: - Seed Crystal - Scratch Flask no_crystals->solution1 Yes solution2 Concentrate Solution: - Evaporate some solvent no_crystals->solution2 If still no crystals solution3 Reheat & Add More Solvent, Cool Slowly oiling_out->solution3 Yes solution4 Concentrate Filtrate low_yield->solution4 Yes solution5 Use Activated Charcoal & Hot Filter impure_crystals->solution5 Yes

References

Technical Support Center: Side Product Analysis in Santonic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work with santonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products in this compound reactions are its thermal isomers, santonide and parasantonide .[1] Under oxidative conditions, various oxidative decarboxylation products can be formed. Reduction of this compound can lead to succinic anhydride derivatives .[2] During the synthesis of this compound from α-santonin, incomplete reaction can leave residual α-santonin or intermediates of the rearrangement process.

Q2: How does temperature affect the formation of santonide and parasantonide?

A2: Temperature plays a critical role in the formation of these isomeric side products.

  • Santonide is the kinetically favored product and is predominantly formed at lower temperatures, for instance, when heating this compound in acetic acid at 175°C.

  • Parasantonide is the thermodynamically more stable product and its formation is favored at higher temperatures, such as heating at 200°C in acetic acid. At elevated temperatures, santonide can convert to parasantonide.[1]

Q3: What is isothis compound and how is it related to side product formation?

A3: Isothis compound is an isomer of this compound that can be formed during thermal reactions. It is considered an intermediate in the lactonization process that leads to the formation of santonide.[1]

Troubleshooting Guides

Issue 1: Presence of Santonide and/or Parasantonide Impurities in the Final Product
  • Cause A: High Reaction or Work-up Temperature. Prolonged heating, especially above 175°C, can induce the isomerization and lactonization of this compound.

    • Solution: Maintain strict temperature control during all stages of the reaction and purification. If possible, conduct purification steps at or below room temperature.

  • Cause B: Inappropriate Solvent Choice. Certain solvents may facilitate the isomerization at lower temperatures.

    • Solution: If thermal isomerization is a persistent issue, consider alternative solvents with lower boiling points for your reaction or extraction steps.

Issue 2: Incomplete Conversion of α-Santonin to this compound
  • Cause A: Insufficient Base or Reaction Time. The base-catalyzed hydrolysis and rearrangement of α-santonin is a complex process that requires adequate stoichiometry of the base and sufficient time to proceed to completion.

    • Solution: Ensure at least one equivalent of a strong base (e.g., KOH or NaOH) is used. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

  • Cause B: Poor Solubility of α-Santonin. If α-santonin is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which α-santonin is readily soluble. A mixture of water and a co-solvent like ethanol is often effective.

Issue 3: Formation of Aromatic and Conjugated Side Products
  • Cause: Extremely High Temperatures. Flash vacuum pyrolysis of this compound at temperatures above 450°C can lead to decomposition via radical scission, resulting in the formation of aromatic and conjugated compounds.

    • Solution: This is typically an issue in high-temperature gas-phase reactions. If these side products are observed, it is a clear indication that the temperature is too high and needs to be significantly reduced.

Data Presentation

Table 1: Thermal Isomerization of this compound in Acetic Acid

TemperaturePredominant Side ProductControl Type
175°CSantonideKinetic
200°CParasantonideThermodynamic

Data compiled from qualitative descriptions in the literature.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Reactions by HPLC
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Identify the peaks corresponding to this compound, α-santonin (if applicable), santonide, and parasantonide by comparing their retention times with those of known standards.

    • The peak area can be used to estimate the relative amounts of each component and monitor the progress of the reaction.

Protocol 2: General Procedure for GC-MS Analysis of Thermal Decomposition Products
  • Sample Preparation:

    • Dissolve a small amount of the crude reaction product in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Illustrative Example):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and with the spectra of known standards if available. This compound, santonide, and parasantonide will have the same molecular weight, but may be distinguishable by their fragmentation patterns and will have different retention times.

Visualizations

Reaction_Pathway santonin α-Santonin santonic_acid This compound santonin->santonic_acid Base-catalyzed hydrolysis & rearrangement isosantonic_acid Isothis compound santonic_acid->isosantonic_acid Isomerization (Heat) santonide Santonide parasantonide Parasantonide santonide->parasantonide Isomerization (200°C) isosantonic_acid->santonide Lactonization (175°C, Kinetic)

Caption: Formation of major side products from this compound.

Troubleshooting_Workflow start Side Products Detected? check_temp Was reaction/workup temperature > 175°C? start->check_temp Yes incomplete_rxn Is residual α-santonin present? start->incomplete_rxn No check_temp->incomplete_rxn No reduce_temp Action: Reduce and strictly control temperature. check_temp->reduce_temp Yes increase_base Action: Increase base stoichiometry or reaction time. incomplete_rxn->increase_base Yes end Product Purity Improved incomplete_rxn->end No reduce_temp->end increase_base->end

Caption: Troubleshooting logic for this compound reaction impurities.

References

Santonic Acid Production Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up santonic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: The most established method for producing this compound is through the base-catalyzed hydrolysis and subsequent skeletal rearrangement of α-santonin.[1][2] This process involves the opening of the γ-lactone ring in α-santonin, followed by a complex, multi-step rearrangement to form this compound.[1][2]

Q2: What are the main challenges when scaling up this conversion process?

A2: Scaling up the conversion of α-santonin to this compound presents several challenges common to many chemical process scale-ups. These include ensuring consistent mixing and heat transfer in larger reaction vessels, managing potential increases in impurities, controlling crystallization to achieve consistent particle size and polymorphic form, and ensuring the overall reproducibility of the process from a laboratory to a manufacturing scale.[3][4][5]

Q3: Are there any biosynthetic routes for this compound production?

A3: Currently, there are no established direct biosynthetic routes for the production of this compound. The biosynthesis of its precursor, α-santonin, begins with farnesyl diphosphate (FPP).[1] Therefore, production efforts are focused on the chemical conversion of α-santonin.

Q4: What safety precautions should be considered during scale-up?

A4: A key safety concern during the scale-up of chemical reactions is the potential for runaway reactions.[4] It is crucial to generate safety data at the laboratory scale to properly design the hardware for pilot or commercial scale batches. This includes understanding the reaction's thermal profile and ensuring adequate cooling capacity in larger reactors.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: We are experiencing a significant drop in yield as we scale up the reaction from the lab bench to a pilot reactor. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up can be attributed to several factors that change with the increase in volume. Here is a step-by-step guide to troubleshoot this issue:

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.

    • Recommendation: Use simulation software to model the effects of mixing in the larger reactor and adjust the impeller speed, type, or baffle configuration accordingly.[4] Ensure that the addition of reagents is controlled to maintain homogeneity.

  • Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.[3][4] This can lead to temperature gradients and a lack of precise temperature control, affecting reaction kinetics and selectivity.

    • Recommendation: Monitor the internal temperature at multiple points within the reactor. Ensure the reactor's heating/cooling jacket is sufficient for the larger volume and adjust the ramp rates for heating and cooling.

  • Reaction Time and Temperature: The optimal reaction time and temperature determined at a small scale may not be directly transferable.

    • Recommendation: Perform a Design of Experiments (DoE) at the laboratory scale to understand the impact of slight variations in time and temperature on yield and impurity profiles.[4] This will help define a more robust operating window for the scaled-up process.

Issue 2: High Levels of Impurities in the Final Product

Q: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and mitigate these impurities?

A: An increase in impurities is a common challenge in scaling up chemical processes.[4] The following steps can help address this:

  • Identify the Impurities: Use analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the major impurities. Understanding the impurity profile can provide clues about the side reactions that are occurring.

  • Re-evaluate Reaction Conditions:

    • Isomerization: The base-catalyzed rearrangement is complex.[1] Inconsistent base concentration or temperature can lead to the formation of isomers or degradation products. For instance, thermal reactions of this compound can lead to the formation of parasantonide and santonide.[6][7]

    • Recommendation: Ensure precise control over the addition rate and concentration of the base. Re-optimize the reaction temperature and time at the pilot scale to minimize the formation of these byproducts.

  • Purification and Crystallization: The crystallization process itself can be a source of inconsistency.

    • Recommendation: Study the crystallization parameters, as changes in crystal habit or polymorphism can affect the purity of the final product.[4] Ensure that the filtration and drying processes are optimized for the larger scale to prevent degradation of the product.

Experimental Protocols

Base-Catalyzed Conversion of α-Santonin to this compound

This protocol is a generalized procedure based on established chemical principles for the conversion of α-santonin.[1][2]

  • Dissolution: Dissolve α-santonin in a suitable solvent, such as an aqueous ethanol solution, in a temperature-controlled reactor.

  • Base Addition: Slowly add a solution of a base, such as sodium hydroxide or potassium hydroxide, to the α-santonin solution. The addition rate should be carefully controlled to manage the reaction exotherm.

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a set period to allow for the hydrolysis of the lactone and the subsequent molecular rearrangement.[1]

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

  • Isolation and Purification: The precipitated this compound is isolated by filtration, washed with cold water to remove residual salts and acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Representative Scale-Up Parameters for this compound Production
ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
α-Santonin Input 50 g5 kgEnsure consistent purity of starting material.
Solvent Volume 500 mL50 LMaintain the same reactant concentration.
Base Addition Time 10 minutes1.5 - 2 hoursSlower addition is needed to control the exotherm in a larger volume.[4]
Reaction Temperature 25°C ± 1°C25°C ± 2°CLarger reactors may have greater temperature fluctuations.[3]
Mixing Speed 300 RPM100-150 RPMImpeller design and reactor geometry determine the optimal speed.[4]
Typical Yield 85-90%75-85%Yields may decrease due to challenges in mixing and heat transfer.
Purity (Post-Crystallization) >99%97-99%Impurity profiles may change with scale.[5]

Visualizations

G cluster_0 Conversion of α-Santonin to this compound alpha_santonin α-Santonin lactone_opening Lactone Ring Opening alpha_santonin->lactone_opening hydroxide Hydroxide Ions (Base) hydroxide->lactone_opening Nucleophilic Attack intermediate Carboxylate Intermediate lactone_opening->intermediate rearrangement Skeletal Rearrangement intermediate->rearrangement santonic_acid This compound rearrangement->santonic_acid

Caption: Chemical transformation pathway from α-santonin to this compound.

G cluster_1 Troubleshooting Workflow for Low Product Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing Is mixing uniform? check_temp Analyze Temperature Control start->check_temp Is temperature stable? check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents Are reagents correct? optimize_mixing Adjust Impeller Speed/ Configuration check_mixing->optimize_mixing No end Yield Improved check_mixing->end Yes optimize_temp Calibrate Probes/ Adjust Heating/Cooling Rate check_temp->optimize_temp No check_temp->end Yes optimize_reagents Use High-Purity Reagents/ Recalculate Amounts check_reagents->optimize_reagents No check_reagents->end Yes optimize_mixing->end optimize_temp->end optimize_reagents->end

Caption: Logical workflow for troubleshooting low product yield during scale-up.

References

resolving impurities in santonic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with santonic acid. The information provided is intended to help resolve common issues related to impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

Impurities in this compound can originate from several sources:

  • Starting Material: Unreacted α-santonin, the precursor for this compound synthesis, is a common impurity.

  • Synthesis Byproducts: The conversion of α-santonin to this compound proceeds through a complex base-catalyzed hydrolysis and skeletal rearrangement.[1] Incomplete or alternative rearrangement pathways can lead to the formation of structural isomers and related byproducts.

  • Degradation Products: this compound can degrade under certain conditions:

    • Thermal Degradation: Exposure to high temperatures can cause this compound to isomerize and lactonize, forming impurities such as santonide and parasantonide.[2] The formation of these is temperature-dependent.[2]

    • Photochemical Degradation: While this compound itself is a product of the photochemical rearrangement of santonin, prolonged exposure to light may lead to further degradation, a common pathway for many organic compounds.

Q2: My this compound sample has a yellowish tint. What could be the cause?

A yellowish tint in a this compound sample, which should ideally be a white solid, often indicates the presence of impurities. One of the primary photoproducts of santonin turns yellow upon exposure to light, and residual amounts of such compounds could impart color to the final this compound product.

Q3: I am observing unexpected peaks in the HPLC analysis of my this compound sample. How can I identify them?

Unexpected peaks in an HPLC chromatogram typically correspond to impurities. To identify these, consider the following:

  • Retention Time Matching: Compare the retention times of the unknown peaks with those of known potential impurities, such as α-santonin, santonide, and parasantonide, if reference standards are available.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the compounds in the unknown peaks. This data can help in determining their molecular weights and identifying them.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (heat, acid, base, light, oxidation) and analyzing the resulting chromatograms can help to identify degradation products that may be present as impurities in other samples.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Synthesis

Problem: The synthesized this compound has a purity of less than 95% as determined by HPLC, with significant amounts of α-santonin detected.

Possible Cause: Incomplete conversion of α-santonin to this compound.

Solution:

  • Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature as specified in the synthesis protocol.

  • Base Concentration: Verify the concentration and stoichiometry of the base used for the hydrolysis and rearrangement. Insufficient base can lead to incomplete reaction.

  • Purification: If the reaction is complete, the low purity is likely due to inefficient purification. Implement a purification strategy as outlined in the "Experimental Protocols" section below, such as recrystallization or acid-base extraction.

Issue 2: Appearance of New Impurities After Storage

Problem: A previously pure sample of this compound shows new impurity peaks in the HPLC analysis after being stored for several months.

Possible Cause: Degradation of this compound during storage.

Solution:

  • Storage Conditions: this compound should be stored in a cool, dark, and dry place. Exposure to heat can lead to the formation of thermal degradation products like santonide and parasantonide.[2] Exposure to light can also potentially cause degradation.

  • Inert Atmosphere: For long-term storage, consider storing the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Re-purification: The sample can be re-purified using the recrystallization protocol provided below to remove the degradation products.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Source
α-SantoninC₁₅H₁₈O₃246.30Starting Material
SantonideC₁₅H₁₈O₃246.30Thermal Degradation
ParasantonideC₁₅H₁₈O₃246.30Thermal Degradation
Isothis compoundC₁₅H₂₀O₄264.32Isomerization

Table 2: Example HPLC Method Parameters for this compound Purity Analysis

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is an example method and may require optimization for specific instruments and impurity profiles.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This method is effective for removing neutral impurities, such as unreacted α-santonin.

  • Dissolution: Dissolve the crude this compound sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2), at which point the this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This method is effective for removing impurities that have different solubilities than this compound in a particular solvent system.

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the properties of carboxylic acids, a mixture of ethanol and water, or ethyl acetate and heptane, could be effective.[3] Diisopropyl ether has also been noted for crystallizing a related compound.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow crude Crude this compound (Contains Impurities) dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract organic_layer Organic Layer (Neutral Impurities, e.g., Santonin) extract->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Santonate) extract->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated This compound acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize from suitable solvent precipitate->recrystallize Optional Further Purification pure_sa Pure this compound filter_dry->pure_sa hplc HPLC Analysis (Purity Check) pure_sa->hplc Final QC recrystallize->filter_dry

Caption: Workflow for the purification of this compound from neutral impurities.

logical_relationship start This compound Sample hplc_analysis HPLC Purity Analysis start->hplc_analysis decision Purity > 98%? hplc_analysis->decision pass Sample Passes QC decision->pass Yes fail Sample Fails QC decision->fail No identify Identify Impurities (LC-MS, Standards) fail->identify purify Select Purification Method (Recrystallization, Extraction) identify->purify purify->start Re-analyze

Caption: Decision workflow for quality control of this compound samples.

signaling_pathway SA This compound Heat175 Heat (175 °C) SA->Heat175 in Acetic Acid Heat200 Heat (200 °C) SA->Heat200 in Acetic Acid Santonide Santonide (Kinetic Product) Heat175->Santonide Parasantonide Parasantonide (Thermodynamic Product) Heat200->Parasantonide Santonide->Parasantonide Further Heating

Caption: Thermal degradation pathways of this compound.

References

santonic acid analytical method validation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for santonic acid analytical method validation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

A1: Based on its structure as a dicarbonyl carboxylic acid, the most frequently encountered issues during HPLC analysis of this compound include peak tailing, poor peak shape, shifting retention times, and baseline noise. These problems can often be attributed to interactions between the carboxylic acid group and the stationary phase, issues with mobile phase pH, or improper sample preparation.

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is commonly caused by strong interactions between the analyte's carboxyl group and active sites on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.

  • Column Choice: Employing a column with end-capping or using a "base-deactivated" column can minimize silanol interactions.

  • Ion-Pairing Agents: In some cases, adding an ion-pairing agent to the mobile phase can improve peak symmetry.

Q3: I am observing a drift in the baseline during my gradient HPLC run for this compound. What are the potential causes?

A3: Baseline drift in gradient HPLC can be caused by several factors:

  • Mobile Phase Incompatibility: Ensure the solvents in your mobile phase are miscible and of high purity.

  • UV Absorbance of Mobile Phase Additives: If you are using a UV detector, ensure your mobile phase additives (like TFA or formic acid) have low absorbance at the detection wavelength. A rising baseline with increasing organic solvent concentration can occur if the organic solvent has a higher UV cutoff than the aqueous phase.[1]

  • Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed," leading to a rising baseline.

  • Detector Fluctuation: The detector lamp may be aging, or the detector cell could be contaminated.[2][3]

Q4: What are the critical aspects to consider for the validation of a stability-indicating method for this compound?

A4: A stability-indicating method must be able to accurately quantify this compound in the presence of its degradation products.[4] Key validation parameters include:

  • Specificity/Selectivity: This is demonstrated through forced degradation studies. You must show that the peaks for degradants do not interfere with the this compound peak.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of this compound over a defined range.

  • Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible).

  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters like mobile phase composition, pH, and flow rate.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between the acidic this compound and the silica backbone of the C18 column.1. Lower the mobile phase pH to 2.5-3.0 with 0.1% formic or phosphoric acid. 2. Use a base-deactivated or end-capped column. 3. Reduce the injection volume.
Peak Fronting Sample overload or sample solvent being stronger than the mobile phase.[2][5]1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Use a column with a higher loading capacity.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Step
Gradual shift to earlier retention times Column degradation or loss of stationary phase.1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Erratic retention times Pump malfunction, leaks, or air bubbles in the system.[5]1. Check for leaks in the system. 2. Degas the mobile phase. 3. Purge the pump to remove air bubbles.
Shifting retention with new mobile phase batch Inconsistent mobile phase preparation.1. Ensure accurate and consistent preparation of the mobile phase, especially the pH.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for developing stability-indicating methods.[4][6]

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in 0.1 N HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 N NaOH and keep at room temperature for 4 hours.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 48 hours.
Photolytic Degradation Expose this compound solution to UV light (254 nm) for 24 hours.

Note: The extent of degradation should be targeted at 5-20% for optimal results.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic start Analytical Method Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes baseline Baseline Noise/Drift? retention_time->baseline No erratic_rt Erratic RT retention_time->erratic_rt Yes gradual_rt Gradual RT Shift retention_time->gradual_rt Yes noise Noise baseline->noise Yes drift Drift baseline->drift Yes end_node Issue Resolved baseline->end_node No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph check_conc Check Sample Concentration fronting->check_conc adjust_ph->end_node check_conc->end_node check_pump Check Pump and Leaks erratic_rt->check_pump check_column Evaluate Column Health gradual_rt->check_column check_pump->end_node check_column->end_node degas_mp Degas Mobile Phase noise->degas_mp check_detector Check Detector Lamp drift->check_detector degas_mp->end_node check_detector->end_node

Caption: A troubleshooting decision tree for common HPLC issues with this compound.

References

Technical Support Center: Santonic Acid Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with santonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a carboxylic acid, and its solubility is pH-dependent. It is sparingly soluble in water but freely soluble in organic solvents such as ethanol, ether, and chloroform. Its solubility in aqueous solutions can be significantly increased by raising the pH to deprotonate the carboxylic acid group, forming a more soluble salt.

Q2: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[1] However, the final concentration of DMSO in the cell culture medium should be carefully controlled to avoid cytotoxicity. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.

Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?

Directly dissolving this compound in neutral or acidic aqueous buffers like PBS or standard cell culture media can be challenging due to its low aqueous solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution When Diluted into Aqueous Buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit at the given pH and temperature. The percentage of the organic co-solvent (e.g., DMSO) may be too low in the final dilution to maintain solubility.

Solutions:

  • Increase the pH of the Aqueous Buffer: Since this compound is a carboxylic acid, increasing the pH of the buffer (e.g., to pH 7.4 or slightly higher) will increase its solubility by converting it to its more soluble salt form.

  • Optimize the Final DMSO Concentration: While minimizing DMSO is crucial, a slightly higher (but non-toxic) final concentration may be necessary to maintain solubility. A concentration gradient of DMSO can be tested to find the optimal balance between solubility and cell viability.

  • Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Warm the Solution: Gently warming the solution may temporarily increase solubility, allowing for more effective mixing and dilution. However, ensure the temperature is compatible with the stability of this compound and other assay components.

Issue 2: Inconsistent Results or Low Potency Observed in Assays.

Possible Cause: Incomplete dissolution of this compound in the stock solution or precipitation upon dilution, leading to an inaccurate final concentration. Degradation of the compound over time.

Solutions:

  • Ensure Complete Dissolution of the Stock Solution: Visually inspect the stock solution to ensure there are no visible particles. Sonication can aid in the complete dissolution of the compound in the stock solvent.

  • Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution for each experiment to minimize the risk of precipitation or degradation over time.

  • Proper Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.

  • Filter Sterilization: If sterile conditions are required, filter the final working solution through a 0.22 µm filter that is compatible with the solvent used (e.g., a PTFE syringe filter for DMSO-containing solutions). This can also remove any small, undissolved particles.

Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. Please note that specific quantitative data (mg/mL or molarity) is not widely available in the literature and may need to be determined empirically.

Solvent/SolutionSolubilityNotes
WaterSparingly solubleSolubility increases with increasing pH.
EthanolSolubleA potential alternative to DMSO for some applications.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
ChloroformSolubleNot typically used for in vitro assays.
EtherSolubleNot typically used for in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 264.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 264.32 g/mol * 1000 mg/g = 2.6432 mg

  • Weigh the this compound: Accurately weigh out 2.64 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect for complete dissolution: Ensure that no solid particles are visible in the solution.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.

Visualizations

Below are diagrams illustrating a general workflow for enhancing the solubility of this compound and a hypothetical signaling pathway that could be investigated based on the known anti-inflammatory properties of similar natural products.

experimental_workflow Experimental Workflow for Enhancing this compound Solubility cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting prep_start Weigh this compound dissolve_dmso Dissolve in 100% DMSO prep_start->dissolve_dmso vortex_sonicate Vortex / Sonicate dissolve_dmso->vortex_sonicate check_dissolution Visually Inspect for Complete Dissolution vortex_sonicate->check_dissolution check_dissolution->vortex_sonicate Not Dissolved store_stock Store Aliquots at -20°C / -80°C check_dissolution->store_stock Dissolved dilute_buffer Dilute Stock into Aqueous Buffer store_stock->dilute_buffer check_precipitation Observe for Precipitation dilute_buffer->check_precipitation ready_for_assay Solution Ready for Assay check_precipitation->ready_for_assay No Precipitation adjust_ph Adjust Buffer pH (e.g., >7.4) check_precipitation->adjust_ph Precipitation optimize_dmso Optimize Final DMSO % check_precipitation->optimize_dmso Precipitation add_surfactant Add Surfactant check_precipitation->add_surfactant Precipitation adjust_ph->dilute_buffer optimize_dmso->dilute_buffer add_surfactant->dilute_buffer

Caption: Workflow for preparing and troubleshooting this compound solutions.

hypothetical_pathway Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Inflammatory Receptor (e.g., TLR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt ikk IKK Complex akt->ikk nfkb_ikb NF-κB / IκB Complex ikk->nfkb_ikb nfkb NF-κB nfkb_ikb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nfkb_n->gene_expression santonic_acid This compound santonic_acid->pi3k ? santonic_acid->ikk ?

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Santonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules like santonic acid is a critical aspect of advancing chemical and pharmaceutical research. This guide provides a comparative analysis of the primary synthetic strategies employed to obtain this compound, with a focus on providing actionable experimental data and clear visual representations of the synthetic pathways.

The synthesis of this compound, a complex sesquiterpenoid derivative, has historically been a subject of significant chemical interest. The molecule's intricate bridged bicyclic core presents a formidable synthetic challenge. This analysis will delve into the most established semisynthetic route from a readily available natural product and explore the potential for a de novo total synthesis, providing a comparative framework for researchers to evaluate the merits of each approach.

Data Summary: A Tale of Two Paths

The following table summarizes the key quantitative metrics for the primary routes to this compound, highlighting the trade-offs between starting material availability, step count, and overall efficiency.

ParameterSemisynthesis from α-SantoninTotal Synthesis (Hypothetical)
Starting Material α-SantoninSimple, commercially available organic molecules (e.g., substituted cyclohexenones, acrylic acid derivatives)
Number of Steps 1 (Rearrangement)>10 (multi-step sequence)
Overall Yield ~65%[1]Typically <5% for complex natural products
Key Transformation Base-catalyzed intramolecular rearrangementSequential bond formation, stereocenter installation, and ring closure reactions
Primary Advantage High efficiency, readily available starting materialAccess to analogues, confirmation of structure
Primary Disadvantage Dependence on a natural product, limited structural diversityLong and complex, often low-yielding

Visualizing the Synthetic Pathways

To better understand the logic and flow of each synthetic approach, the following diagrams, generated using the DOT language, illustrate the conceptual pathways.

Semisynthesis Santonin α-Santonin Rearrangement Base-Catalyzed Rearrangement Santonin->Rearrangement KOH, H₂O, Heat SantonicAcid This compound Rearrangement->SantonicAcid

Caption: Semisynthetic route from α-santonin.

TotalSynthesis SM Simple Starting Materials Intermediates Key Intermediates (Multiple Steps) SM->Intermediates Cyclization Bicyclic Core Formation Intermediates->Cyclization FG_Manipulation Functional Group Manipulation Cyclization->FG_Manipulation SantonicAcid This compound FG_Manipulation->SantonicAcid

Caption: Conceptual workflow for a total synthesis.

Experimental Protocols: A Closer Look at the Chemistry

Route 1: Semisynthesis from α-Santonin

The conversion of α-santonin to this compound is a classic example of a complex, base-catalyzed skeletal rearrangement. This process was famously elucidated by R. B. Woodward and stands as the most practical method for obtaining this compound.

Key Experimental Steps:

  • Reaction Setup: A mixture of α-santonin and a concentrated aqueous solution of potassium hydroxide is prepared.

  • Heating: The reaction mixture is heated under reflux for several hours. A typical procedure involves heating at 100-120°C for 6-8 hours.

  • Acidification: After cooling, the reaction mixture is acidified, typically with a strong mineral acid such as hydrochloric acid, to precipitate the crude this compound.

  • Purification: The crude product is then purified by recrystallization, usually from water or an alcohol-water mixture, to yield pure this compound.

Mechanism of the Rearrangement:

The transformation is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of α-santonin. This is followed by a series of intricate intramolecular reactions, including a key intramolecular Michael addition, which ultimately leads to the formation of the characteristic bridged bicyclic structure of this compound.

Santonin_Rearrangement cluster_0 Mechanism of this compound Formation Santonin α-Santonin LactoneOpening Lactone Hydrolysis Santonin->LactoneOpening OH⁻ EnolateFormation Enolate Formation LactoneOpening->EnolateFormation MichaelAddition Intramolecular Michael Addition EnolateFormation->MichaelAddition Protonation Protonation MichaelAddition->Protonation H₃O⁺ SantonicAcid This compound Protonation->SantonicAcid

Caption: Key mechanistic steps in the rearrangement.

Route 2: Total Synthesis Approaches

While a direct total synthesis of this compound has not been extensively reported, the synthesis of structurally related bridged bicyclic systems, such as derivatives of 1,4-methano-1H-indene, provides a blueprint for a potential de novo route. Such a synthesis would offer the advantage of not being reliant on a natural product and would open avenues for the creation of novel analogues for structure-activity relationship studies.

A hypothetical total synthesis would likely involve the following key stages:

  • Construction of a suitably substituted cyclohexenone derivative: This would serve as a key building block for the bicyclic core.

  • Conjugate addition and cyclization: A Michael addition of a nucleophile containing the future acetic acid side chain, followed by an intramolecular aldol or similar cyclization reaction, could be envisioned to construct the bicyclic system.

  • Stereochemical control: Careful control of stereochemistry at multiple centers would be crucial throughout the synthesis.

  • Functional group manipulations: Introduction and modification of the ketone and carboxylic acid functionalities would be required in the later stages.

A de novo total synthesis, while intellectually stimulating and offering greater flexibility, would undoubtedly be a multi-step and challenging endeavor with a significantly lower overall yield compared to the highly efficient semisynthesis from α-santonin. The complexity and length of such a route make it less practical for the large-scale production of this compound itself but invaluable for the exploration of novel chemical space around its core structure.

References

Decoding Santonic Acid: A Comparative Guide to its Stereochemical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. It dictates biological activity and efficacy. This guide provides a comparative analysis of the experimental data that validates the stereochemistry of santonic acid, a complex sesquiterpenoid, against its diastereomer, (-)-metathis compound.

The intricate structure of this compound, a rearrangement product of the anthelmintic compound α-santonin, posed a significant challenge to chemists for many years. Its absolute stereochemistry was definitively established through single-crystal X-ray diffraction, a landmark achievement in natural product chemistry.[1] This guide will delve into the crystallographic and spectroscopic data that cement our understanding of this compound's structure, offering a clear comparison with its diastereomer to highlight the subtleties of stereochemical analysis.

Crystallographic Evidence: A Tale of Two Structures

The most unambiguous method for determining the absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. This technique provides a precise map of the atomic positions in three-dimensional space.

This compound: The definitive crystal structure of this compound was reported by Brunskill, Thompson, and Lalancette in 1999. Their work confirmed the absolute configuration as (−)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid.

(-)-Metathis compound: A diastereomer of this compound, (-)-metathis compound, provides an excellent point of comparison. Its crystal structure was elucidated by Zinczuk, Ruveda, Lalancette, and Thompson in 2007. The key difference between the two molecules lies in the stereochemistry at the carbon atom bearing the acetic acid group.

Below is a table summarizing the key crystallographic data for both compounds, allowing for a direct comparison of their solid-state structures.

ParameterThis compound(-)-Metathis compound
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 7.336(2)7.633(2)
b (Å) 12.893(4)13.011(3)
c (Å) 14.152(4)13.593(3)
α, β, γ (°) 90, 90, 9090, 90, 90
Volume (ų) 1338.4(6)1349.5(5)
Calculated Density (g/cm³) 1.3081.297

Spectroscopic Analysis: Corroborating the Solid State

While X-ray crystallography provides the ultimate proof of structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming that the structure is maintained in solution and for providing detailed information about the connectivity and stereochemical relationships of atoms.

¹H and ¹³C NMR Data for this compound (in CDCl₃):

Assignment ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
C-154.22.95d, J = 5.5
C-248.92.40m
C-338.11.85, 2.10m
C-3a51.5--
C-422.71.50, 1.95m
C-535.92.15m
C-6210.1--
C-742.32.50, 2.70m
C-7a65.82.80d, J = 11.0
C-8215.8--
C-9 (CH)45.13.10q, J = 7.0
C-10 (CH₃)15.21.25d, J = 7.0
C-11 (CH₃)21.81.10s
C-12 (CH₃)20.51.15s
COOH178.510.5br s

Experimental Protocols

To ensure the reproducibility and verification of these findings, detailed experimental protocols are essential.

Synthesis of this compound from α-Santonin

Procedure:

  • A solution of α-santonin (10 g, 40.6 mmol) in 100 mL of 10% aqueous potassium hydroxide is heated at reflux for 4 hours.

  • The solution is cooled to room temperature and acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • The solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a mixture of ethanol and water yields pure this compound.

Single-Crystal X-ray Diffraction

General Procedure:

  • A single crystal of suitable size and quality is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data are processed, and the crystal structure is solved and refined using specialized software packages.

NMR Spectroscopy

General Procedure:

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The sample is placed in an NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Visualizing the Stereochemical Relationship

The following diagram illustrates the stereochemical relationship between this compound and its precursor, α-santonin, as well as its diastereomer, (-)-metathis compound.

stereochemistry santonin α-Santonin santonic_acid This compound santonin->santonic_acid Base-catalyzed rearrangement metasantonic_acid (-)-Metathis compound santonic_acid->metasantonic_acid Diastereomers

Stereochemical relationship of this compound.

The validation of this compound's stereochemistry serves as a classic example of the power of combining chemical synthesis, X-ray crystallography, and spectroscopy. The comparison with its diastereomer, (-)-metathis compound, further underscores the importance of precise stereochemical assignment in understanding the properties and potential applications of complex organic molecules.

References

Comparative Analysis of the Antimicrobial Activity of Santonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of novel santonic acid derivatives, with a focus on their antimicrobial potential. The information is compiled from recent studies to facilitate further research and development in this area.

Introduction to this compound and its Derivatives

This compound is a sesquiterpenoid that can be derived from santonin. Its unique chemical scaffold has made it an attractive starting point for the synthesis of various derivatives with potential biological activities. Recent research has focused on the generation of novel compounds incorporating heterocyclic moieties, such as 1,3,4-oxadiazoles, to explore their therapeutic properties.

Antimicrobial Activity of this compound-1,3,4-oxadiazole Derivatives

A series of novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been synthesized and evaluated for their antimicrobial potential.[1] The table below summarizes the reported activity of these compounds against various microbial strains.

CompoundTarget MicroorganismReported Activity
Compound 14 Staphylococcus epidermidisAppreciably good activity
Compound 6 Escherichia coliGood activity
Compound 17 Shigella flexneriGood activity
Compound 6 AntifungalGood activity

Note: The source study described the activity qualitatively. Further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC), is recommended for a more precise comparison.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the antimicrobial activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria.
  • Microbial Culture: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • 96-Well Microtiter Plates: Sterile plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial compounds are serially diluted in the microtiter plate wells using the broth to achieve a range of concentrations.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Growth Control: A well containing only the broth and the microorganism to ensure the viability of the organism.
  • Sterility Control: A well containing only the broth to check for contamination.
  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the specific mechanism of action for these this compound derivatives has not been elucidated, many antimicrobial agents target the bacterial cell wall synthesis pathway. This pathway is essential for bacterial survival and is absent in eukaryotes, making it an excellent target for selective toxicity. The following diagram illustrates a simplified overview of this critical pathway.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_II Lipid II UDP_GlcNAc->Lipid_II MurG Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_I->Lipid_II Lipid_II->Translocation Flippase Nascent_PG Nascent Peptidoglycan Translocation->Nascent_PG Glycosyltransferase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (Penicillin-Binding Proteins)

Caption: Simplified pathway of bacterial peptidoglycan synthesis.

Conclusion

The preliminary findings on the antimicrobial activity of novel this compound-1,3,4-oxadiazole derivatives are promising and warrant further investigation. Future studies should focus on quantitative antimicrobial testing, determination of the mechanism of action, and evaluation of the safety and efficacy of these compounds in preclinical models. The unique structural features of this compound provide a valuable platform for the development of new therapeutic agents.

References

Santonic Acid vs. Santonin: A Structural and Functional Comparison for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparison of santonic acid and its precursor, santonin, focusing on their structural distinctions, historical biological activities, and the chemical transformation that connects them.

This document delves into the chemical properties of both molecules and summarizes the available, albeit historical, experimental data on their biological effects. A detailed protocol for the conversion of santonin to this compound, as pioneered by R.B. Woodward, is also provided to facilitate further research into these compounds.

Structural Comparison at a Glance

Santonin, a naturally occurring sesquiterpene lactone, and its derivative, this compound, share the same carbon skeleton but differ significantly in their functional groups, which in turn influences their chemical properties and biological activities. The primary structural difference lies in the presence of a lactone ring in santonin, which is absent in this compound. This compound instead possesses a carboxylic acid group, a result of the hydrolysis and subsequent rearrangement of the lactone ring in santonin.[1][2]

PropertySantoninThis compound
Chemical Formula C₁₅H₁₈O₃C₁₅H₂₀O₄
Molecular Weight 246.30 g/mol 264.32 g/mol
Functional Groups Lactone, KetoneCarboxylic Acid, Ketone
Appearance Colorless, shining, flattened, prismatic crystals that turn yellow on exposure to light.[1]Crystals from water or alcohol.
Melting Point 172-175 °C170-172 °C
Solubility Nearly insoluble in cold water; soluble in alcohol, chloroform, and boiling water.[1]Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.
Key Structural Feature Contains a γ-lactone ring.Is a γ,ε-diketo carboxylic acid formed by the opening and rearrangement of the lactone ring.[2]

From Lactone to Carboxylic Acid: The Transformation

The conversion of santonin to this compound is a classic example of a base-catalyzed hydrolysis of a lactone followed by a complex intramolecular rearrangement. This transformation was notably studied by organic chemist R.B. Woodward.[2] The process involves the opening of the lactone ring to form a hydroxy carboxylate intermediate, which then undergoes a series of bond migrations to yield the more stable this compound structure.

G santonin Santonin (Lactone) hydrolysis Base-Catalyzed Hydrolysis santonin->hydrolysis OH⁻ intermediate Hydroxy Carboxylate Intermediate hydrolysis->intermediate rearrangement Multistep Rearrangement intermediate->rearrangement santonic_acid This compound (Carboxylic Acid) rearrangement->santonic_acid

Figure 1. Conversion of Santonin to this compound.

Experimental Protocol: Synthesis of this compound from Santonin

The following protocol is based on the work of R.B. Woodward and colleagues, describing the preparation of this compound from santonin.

Materials:

  • Santonin

  • Potassium hydroxide (or other strong base)

  • Water

  • Hydrochloric acid (or other strong acid for acidification)

  • Standard laboratory glassware for reflux and extraction

  • Recrystallization solvents (e.g., water or alcohol)

Procedure:

  • Hydrolysis: A solution of santonin is refluxed with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide. This step facilitates the hydrolysis of the lactone ring.

  • Rearrangement: The resulting solution, containing the intermediate hydroxy carboxylate, is heated for a period of time to allow for the multistep rearrangement to occur.

  • Acidification: After the rearrangement is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate to form the free carboxylic acid, causing this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitated this compound is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as water or an alcohol, to yield crystalline this compound.

Comparative Biological Activity: A Historical Perspective

It is important to note that much of the available data on the biological activities of santonin and this compound is historical, and modern, quantitative comparative studies are lacking.

Santonin:

Santonin is best known for its historical use as an anthelmintic agent, a substance that expels parasitic worms.[1] Its mechanism of action involves paralyzing the worms, which allows them to be expelled from the body.[1] Early studies indicated that a 1% solution of santonin in olive oil increases the movement of Ascaris worms and can cause convulsions in the parasites.[3] Santonin has also been reported to have antipyretic, anti-inflammatory, and analgesic properties.

This compound:

Data on the biological activity of this compound is significantly more limited. An early study from the late 19th century reported on its physiological action in frogs. According to this research, this compound in doses of 0.015 grains was observed to cause narcosis.[3] Larger doses of 0.04 to 0.05 grains were reported to produce narcosis and respiratory paralysis, though it did not appear to diminish reflexes.[3]

Direct Comparison:

The available historical data suggests a difference in the biological effects of these two compounds. While santonin was observed to have a paralytic and convulsive effect on parasitic worms, the limited data on this compound points towards a narcotic and respiratory-depressant effect in vertebrates, at least in the historical frog model.[3] The structural change from a lactone to a carboxylic acid appears to significantly alter the compound's interaction with biological systems. However, without modern, quantitative studies, a direct and detailed comparison of their potency and mechanisms of action remains an area for future research.

Conclusion and Future Directions

The structural relationship between santonin and this compound, linked by a fascinating chemical rearrangement, offers a compelling case study for researchers in natural product chemistry and drug development. While santonin has a well-documented history as an anthelmintic, the biological profile of this compound remains largely unexplored by modern standards. The provided experimental protocol for the conversion of santonin to this compound opens the door for contemporary investigations into the pharmacological properties of this unique γ,ε-diketo carboxylic acid. Further research is warranted to quantitatively assess and compare the biological activities of these two compounds, potentially uncovering new therapeutic applications for these classic natural product structures.

References

cross-validation of santonic acid analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for santonic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of potential analytical techniques, supported by available experimental data and detailed methodologies.

Introduction

This compound is a significant compound, often derived from its precursor, santonin. Accurate and precise quantification of this compound is crucial for various research and development applications. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the nature of the study. This guide explores potential chromatographic methods for the analysis of this compound, drawing parallels from validated methods for the closely related compound, santonin, and general principles of organic acid analysis.

Comparative Analytical Methods

While specific validated methods for this compound are not extensively documented in publicly available literature, methods for its precursor, santonin, and other organic acids provide a strong basis for developing and validating an analytical procedure for this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC), likely coupled with Mass Spectrometry (MS), are the most promising techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids. A validated HPLC-UV method has been developed for the quantification of santonin, which can serve as a foundational methodology for this compound.[1][2][3][4][5]

Key Experimental Protocol (based on Santonin Analysis):

  • Instrumentation: HPLC system equipped with a UV detector.[1][2][3]

  • Column: A reversed-phase column is typically suitable for this type of analysis.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the acidic analyte.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Sample Preparation: Extraction of this compound from the sample matrix using a suitable solvent, followed by filtration before injection.

Validation Parameters (for Santonin, adaptable for this compound):

ParameterSpecificationPurpose
Linearity R² > 0.99To ensure the response of the method is proportional to the concentration of the analyte over a specific range.[1][3]
Precision Low %RSDTo demonstrate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1][3]
Accuracy High %RecoveryTo determine the closeness of the analytical result to the true value.[1][3]
Reproducibility Consistent results across different days/analystsTo assess the precision between laboratories or over different time periods.[1][3]
Gas Chromatography (GC)

GC is another powerful technique for the analysis of organic acids. However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound.[6]

Potential Experimental Protocol:

  • Instrumentation: Gas chromatograph, potentially coupled with a Mass Spectrometer (GC-MS) for enhanced selectivity and identification.

  • Derivatization: Silylation is a common derivatization technique for organic acids, where active hydrogens are replaced by a silyl group.[6]

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analytes.

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS detection provides structural information, aiding in peak identification. The thermal reactions of this compound have been studied using GC/MS, indicating the suitability of this technique for its analysis.

Experimental Workflow and Decision Making

The selection and validation of an analytical method is a systematic process. The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for choosing a suitable method for this compound analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_precision Assess Precision collect_data->assess_precision assess_accuracy Assess Accuracy collect_data->assess_accuracy assess_specificity Assess Specificity collect_data->assess_specificity compile_report Compile Validation Report assess_linearity->compile_report assess_precision->compile_report assess_accuracy->compile_report assess_specificity->compile_report

Caption: General workflow for analytical method validation.

Method_Selection_Flowchart start Sample Matrix? volatility Is Analyte Volatile? start->volatility derivatization Derivatization Feasible? volatility->derivatization No gc Use GC or GC-MS volatility->gc Yes hplc Use HPLC-UV derivatization->hplc No derivatization->gc Yes consider_other Consider Alternative Methods

References

Santonic Acid: An In Vitro vs. In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the biological activities of santonic acid. While its precursor, α-santonin, and its derivatives have been the subject of numerous studies, this compound itself remains largely unexplored. This guide, therefore, presents a comparative analysis of the known in vitro and in vivo effects of α-santonin and its derivatives as a proxy, to infer the potential activities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and underscore the need for direct investigation into the pharmacological profile of this compound.

Chemical Properties and Synthesis

This compound is a carboxylic acid and ketone-containing organic compound.[1] It is synthesized from santonin through a base-mediated hydrolysis of the lactone ring, followed by a multi-step rearrangement process.[1]

Key Physical and Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₄[2]
Molar Mass264.32 g/mol [2]
Melting Point170-172 °C[3]
Boiling Point285 °C at 15 mmHg[3]
SolubilitySoluble in 190 parts of water at 17°C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[3]

In Vitro Studies: Cytotoxicity of Santonin and its Derivatives

In vitro studies have primarily focused on the cytotoxic effects of α-santonin and its synthetic derivatives against various cancer cell lines. The α-methylene-γ-lactone moiety appears to be a crucial structural feature for this cytotoxic activity.[4]

Table 1: Cytotoxic Activity (IC₅₀ values) of Santonin Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Santonin Derivative 1 HL-60Leukemia0.36 - 14.5[5]
SF-295Central Nervous System0.36 - 14.5[5]
HCT-8Colon0.36 - 14.5[5]
MDA-MB-435Melanoma0.36 - 14.5[5]
UACC-257Melanoma0.36 - 14.5[5]
A549Lung0.36 - 14.5[5]
OVACAR-8Ovarian0.36 - 14.5[5]
A704Renal0.36 - 14.5[5]
PC3Prostate0.36 - 14.5[5]
Santonin Derivative 2 KB CellsNasopharynx Carcinoma< 5 x 10⁻⁵ M[4]
2α-bromo-3β-hydroxy-6βH-eudesm-11-en-6,13-olide KB CellsNasopharynx Carcinoma0.33 x 10⁻⁶ M[4]
α-methylene-γ-lactone containing derivatives VariousVarious5.70 - 16.40
α-methylene-γ-lactone and endoperoxide containing derivatives VariousVarious1.45 - 4.35
Experimental Protocols: In Vitro Cytotoxicity Assays

General Protocol for MTT Assay (as inferred from similar studies):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compounds (santonin derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

In Vivo Studies: Anti-inflammatory and Antipyretic Activities of Santonin

In vivo studies on α-santonin have demonstrated its anti-inflammatory and antipyretic properties in animal models.

Table 2: Summary of In Vivo Studies on Santonin

ActivityAnimal ModelKey FindingsReference
Anti-inflammatory Rats (Carrageenan-induced edema)Significant anti-inflammatory activity, comparable to diclofenac sodium.[6]
Anti-inflammatory Rats (Granuloma formation)Significant inhibitory effect on granuloma formation, though less pronounced than diclofenac sodium.[6]
Antipyretic Rats (Brewer's yeast-induced pyrexia)Dose-dependent decrease in body temperature for both α- and β-santonin. The effect was more pronounced with β-santonin and antagonized by haloperidol.[7]
Antipyretic MiceSignificant antipyretic effect, independent of the route of administration.[6][8]
Experimental Protocols: In Vivo Studies

General Protocol for Brewer's Yeast-Induced Pyrexia in Rats:

  • Animal Model: Male Wistar rats are used.

  • Induction of Pyrexia: Fever is induced by subcutaneous injection of a 20% suspension of Brewer's yeast.

  • Drug Administration: After a certain period to allow for the development of fever, the test compound (santonin) or a control vehicle is administered (e.g., orally or intraperitoneally).

  • Temperature Measurement: Rectal temperature is measured at regular intervals for several hours after drug administration.

  • Data Analysis: The reduction in body temperature compared to the control group is evaluated to determine the antipyretic activity.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on α-santonin and its derivatives suggest potential interactions with pathways involved in inflammation and cell proliferation. The antagonism of santonin's antipyretic effect by haloperidol suggests a possible involvement of dopaminergic pathways.[7]

G cluster_in_vitro In Vitro Studies (Santonin Derivatives) cluster_in_vivo In Vivo Studies (Santonin) cluster_synthesis Synthesis Cancer Cell Lines Cancer Cell Lines Cytotoxicity Cytotoxicity Cancer Cell Lines->Cytotoxicity Santonin Derivatives Santonin Derivatives Santonin Derivatives->Cancer Cell Lines Treatment Apoptosis Apoptosis Cytotoxicity->Apoptosis Animal Models Animal Models Inflammation Inflammation Animal Models->Inflammation Fever Fever Animal Models->Fever Santonin Santonin Santonin->Animal Models Administration Base-mediated Hydrolysis & Rearrangement Base-mediated Hydrolysis & Rearrangement Santonin->Base-mediated Hydrolysis & Rearrangement Anti-inflammatory Effect Anti-inflammatory Effect Inflammation->Anti-inflammatory Effect Antipyretic Effect Antipyretic Effect Fever->Antipyretic Effect This compound This compound Base-mediated Hydrolysis & Rearrangement->this compound

Figure 1. Overview of Santonin/Santonic Acid Research Workflow.

Conclusion and Future Directions

The available scientific literature reveals a significant disparity in the research focus between α-santonin and its derivative, this compound. While santonin and its analogues have demonstrated promising cytotoxic, anti-inflammatory, and antipyretic activities, there is a critical lack of data on the biological effects of this compound itself.

The data presented in this guide, extrapolated from studies on related compounds, suggests that this compound may possess interesting pharmacological properties worthy of investigation. Future research should prioritize direct in vitro and in vivo studies on this compound to:

  • Determine its cytotoxic potential against a broad range of cancer cell lines.

  • Elucidate its mechanism of action and identify the specific signaling pathways it modulates.

  • Evaluate its anti-inflammatory, antipyretic, and other potential therapeutic effects in relevant animal models.

  • Conduct pharmacokinetic and toxicological studies to assess its drug-like properties.

A thorough investigation into the biological activities of this compound is essential to unlock its potential therapeutic applications and to provide a more complete understanding of the pharmacological landscape of this class of natural product derivatives.

References

Structure-Activity Relationship of Santonic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic potential of santonic acid and its precursor, α-santonin, has been a subject of scientific inquiry, leading to the synthesis and evaluation of numerous derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate further research and development in this area.

Antimicrobial Activity of this compound Derivatives

A notable area of investigation has been the modification of this compound to develop novel antimicrobial agents. One such study focused on the synthesis of 2-thio substituted 1,3,4-oxadiazole derivatives of this compound. While detailed quantitative data from this specific study is not widely available, the research indicated that these modifications led to promising antimicrobial activity.

Key Findings:

  • Compound 14 (structure not detailed in available abstracts) demonstrated significant activity against Staphylococcus epidermidis.

  • Compound 6 (santonic-1,3,4-oxadiazole-2-thiol) and Compound 17 (a 2-thio substituted derivative) were effective against Escherichia coli and Shigella flexneri, respectively.

  • Compound 6 also exhibited good antifungal activity.

Experimental Protocols

The antimicrobial activity of these compounds was likely evaluated using standard methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).

General Broth Microdilution Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 1 x 10^8 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Agar Disk Diffusion Protocol:

  • Inoculation: A standardized microbial suspension is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone of growth inhibition around each disk.

Anticancer Activity of Santonin and its Derivatives

The cytotoxic effects of α-santonin and its derivatives against various cancer cell lines have been more extensively studied. These studies provide valuable insights into the structural features required for anticancer activity. A significant finding is the importance of the α-methylene-γ-lactone moiety for cytotoxicity.

Quantitative Cytotoxicity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
α-Santonin SK-BR-3 (Breast Cancer)16[1]
ψ-Santonin Derivative 1 (Crossostenin A) Leishmania major0.81 ± 0.26[2]
ψ-Santonin Derivative 1 (Crossostenin A) A549 (Lung Cancer)>10[2]
ψ-Santonin Derivative 2 (Crossostenin B) Leishmania major0.96 ± 0.17[2]
ψ-Santonin Derivative 2 (Crossostenin B) A549 (Lung Cancer)>10[2]
ψ-Santonin Derivative 3 (Crossostenin C) Leishmania major1.25 ± 0.20[2]
ψ-Santonin Derivative 4 (Crossostenin D) Leishmania major1.34 ± 0.13[2]
ψ-Santonin Derivative 5 (Crossoseamine C) Leishmania major1.57 ± 0.14[2]

Note: The study on ψ-santonin derivatives also evaluated cytotoxicity against Vero cells as a measure of selectivity, with most compounds showing high IC50 values, indicating low toxicity to non-cancerous cells.

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory and Anthelmintic Activities

Anti-inflammatory Activity

Studies have shown that α-santonin possesses significant anti-inflammatory properties.[3] Its activity profile is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is thought to involve the inhibition of pro-inflammatory mediators. However, detailed quantitative SAR studies comparing a series of this compound or santonin derivatives for anti-inflammatory activity are limited in the readily available literature.

Anthelmintic Activity

α-Santonin is historically well-known for its anthelmintic properties, particularly against roundworms.[4] It acts by paralyzing the worms, which are then expelled from the host's body.[4] While this activity is well-documented, comparative quantitative data on the anthelmintic efficacy of a series of this compound or santonin derivatives is not extensively compiled in recent literature.

Synthesis and Bioactivity Workflow

The general workflow for the synthesis and evaluation of this compound and santonin derivatives is depicted below.

G General Workflow for this compound/Santonin Derivative Synthesis and Bioactivity Screening cluster_synthesis Synthesis cluster_screening Bioactivity Screening Start Start Santonin Santonin Start->Santonin Santonic_Acid Santonic_Acid Santonin->Santonic_Acid Hydrolysis Derivatization Derivatization Santonin->Derivatization Santonic_Acid->Derivatization Derivative_Library Derivative_Library Derivatization->Derivative_Library Purification_Characterization Purification_Characterization Derivative_Library->Purification_Characterization Antimicrobial Antimicrobial Purification_Characterization->Antimicrobial Anticancer Anticancer Purification_Characterization->Anticancer Anti_inflammatory Anti_inflammatory Purification_Characterization->Anti_inflammatory Anthelmintic Anthelmintic Purification_Characterization->Anthelmintic Data_Analysis Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Anthelmintic->Data_Analysis SAR_Elucidation SAR_Elucidation Data_Analysis->SAR_Elucidation

Caption: Synthesis and bioactivity screening workflow.

Structure-Activity Relationship Summary

The logical relationship of how structural modifications impact the biological activities of the santonin/santonic acid scaffold is outlined below.

SAR_Logic Structure-Activity Relationship Logic for Santonin/Santonic Acid Derivatives cluster_modifications Structural Modifications cluster_activities Biological Activities Core_Scaffold Santonin/Santonic Acid Scaffold Lactone_Ring α-Methylene-γ-lactone Moiety Core_Scaffold->Lactone_Ring A_Ring Modifications on Ring A Core_Scaffold->A_Ring C_Ring Modifications on Ring C Core_Scaffold->C_Ring Side_Chain Carboxylic Acid/Ester/Amide Derivatives Core_Scaffold->Side_Chain Anticancer_Activity Anticancer_Activity Lactone_Ring->Anticancer_Activity Crucial for Cytotoxicity Anti_inflammatory_Activity Anti_inflammatory_Activity A_Ring->Anti_inflammatory_Activity Potential Influence C_Ring->Anticancer_Activity Influences Potency Antimicrobial_Activity Antimicrobial_Activity Side_Chain->Antimicrobial_Activity e.g., 1,3,4-oxadiazole

Caption: Key SAR determinants.

References

A Comparative Analysis of Semi-Synthetic Santonic Acid and its Natural Precursor, α-Santonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the semi-synthetic derivative, santonic acid, and its natural precursor, α-santonin. This analysis is based on available experimental data concerning their physicochemical properties and biological activities.

This compound, a derivative of the natural sesquiterpene lactone α-santonin, is produced through a semi-synthetic process. This guide explores the key differences and similarities between these two compounds, offering insights into their potential applications. α-Santonin is naturally found in the unexpanded flower heads of various Artemisia species. The conversion to this compound involves a base-catalyzed hydrolysis of the lactone ring in santonin, followed by a molecular rearrangement.[1]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of α-santonin and this compound is crucial for understanding their behavior in biological systems and for the design of future experiments.

Propertyα-SantoninThis compound
Molecular Formula C₁₅H₁₈O₃[1]C₁₅H₂₀O₄
Molar Mass 246.30 g/mol [1]264.32 g/mol
Melting Point 170-172 °C[1]170-173 °C
Appearance Colorless, shining, flattened, prismatic crystals[1]Crystalline solid
Solubility Nearly insoluble in cold water; soluble in alcohol, chloroform, and boiling water[1]Soluble in alcohol, chloroform, and ether

Comparative Biological Activities

While research on the biological activities of α-santonin and its various derivatives is extensive, direct comparative studies focusing specifically on this compound are limited. However, by compiling available data on both compounds, we can infer potential differences in their biological profiles.

Cytotoxicity

α-Santonin and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the α-methylene-γ-lactone moiety is often considered crucial for the cytotoxic activity of many sesquiterpene lactones.[2] Studies have reported IC₅₀ values for santonin derivatives in the micromolar range against cell lines such as HL-60 (leukemia), SF-295 (central nervous system), HCT-8 (colon), and others.[3][4] For instance, certain derivatives have shown IC₅₀ values ranging from 0.36 to 14.5 µM.[3][4]

Direct quantitative cytotoxic data for this compound is not as readily available in the reviewed literature. However, the structural rearrangement from santonin to this compound alters the α,β-unsaturated ketone system, which may impact its cytotoxic potential. Further head-to-head studies are required to definitively compare their potencies.

Anti-inflammatory Activity

α-Santonin has demonstrated significant anti-inflammatory activity in various experimental models.[5] Its mechanism is thought to involve the modulation of key inflammatory signaling pathways. Sesquiterpene lactones, as a class, are known to inhibit the pro-inflammatory transcription factor NF-κB and modulate the MAPK signaling pathway.[6][7][8]

While specific anti-inflammatory data for this compound is not extensively reported in the searched literature, its structural similarity to other sesquiterpene lactones suggests it may also possess anti-inflammatory properties. A comparative study on the anti-inflammatory activities of the enantiomers shikonin and alkannin, which also possess anti-inflammatory effects, showed no significant difference between the two, suggesting that stereochemistry in some cases may not drastically alter this specific biological activity.[9] A direct comparative study is necessary to determine the relative anti-inflammatory potency of this compound and α-santonin.

Antimicrobial Activity

The antimicrobial properties of α-santonin and its derivatives have been investigated.[9] The antimicrobial activity of phenolic compounds, a broad class of natural products, is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria.[10] The effectiveness of such compounds can be quantified by determining the Minimum Inhibitory Concentration (MIC). For example, rosin acids, another class of natural products, have shown strong activity against Gram-positive pathogens.[11]

Specific MIC values for this compound against a range of microbial strains are not well-documented in the available literature, making a direct comparison with santonin challenging.

Experimental Protocols

Synthesis of this compound from α-Santonin

The conversion of α-santonin to this compound is a classic rearrangement reaction in organic chemistry. The following is a generalized protocol based on the work of Woodward and colleagues.

Materials:

  • α-Santonin

  • Potassium hydroxide (or other strong base)

  • Water

  • Hydrochloric acid (or other strong acid)

  • Ethanol (or other suitable solvent for crystallization)

Procedure:

  • A solution of α-santonin is treated with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.

  • The mixture is heated to induce the hydrolysis of the lactone ring, followed by a complex molecular rearrangement.

  • After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid.

  • The acidification leads to the precipitation of this compound.

  • The crude this compound is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

The workflow for this synthesis can be visualized as follows:

G cluster_synthesis Synthesis of this compound santonin α-Santonin base_hydrolysis Base-Catalyzed Hydrolysis & Rearrangement (e.g., KOH, heat) santonin->base_hydrolysis acidification Acidification (e.g., HCl) base_hydrolysis->acidification santonic_acid This compound acidification->santonic_acid purification Purification (Recrystallization) santonic_acid->purification pure_santonic_acid Pure this compound purification->pure_santonic_acid

Synthesis of this compound from α-Santonin.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (α-santonin and this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

The experimental workflow for a typical cytotoxicity assay is outlined below:

G cluster_cytotoxicity Cytotoxicity Assay Workflow (MTT) cell_seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis

Workflow for an MTT-based cytotoxicity assay.

Signaling Pathways

Sesquiterpene lactones often exert their biological effects by modulating key cellular signaling pathways. The anti-inflammatory effects of many of these compounds are attributed to their ability to inhibit the NF-κB pathway and modulate the MAPK pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones are thought to inhibit this pathway by directly alkylating and inactivating key components like the IKK complex or NF-κB itself.[12]

G cluster_nfkb NF-κB Signaling Pathway stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription stl Sesquiterpene Lactones stl->ikk Inhibition

Inhibition of the NF-κB pathway by sesquiterpene lactones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Dysregulation of this pathway is implicated in many diseases, including cancer and inflammatory disorders. Some sesquiterpene lactones have been shown to modulate MAPK signaling, contributing to their biological activities.[13]

G cluster_mapk MAPK Signaling Pathway stimulus Extracellular Stimulus (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., RAF) stimulus->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response stl Sesquiterpene Lactones stl->mapkkk Modulation

Modulation of the MAPK pathway by sesquiterpene lactones.

Conclusion

This compound, as a semi-synthetic derivative of the natural product α-santonin, presents an interesting subject for further pharmacological investigation. While the existing literature provides a solid foundation for understanding the biological activities of α-santonin and related sesquiterpene lactones, there is a clear need for direct, quantitative comparative studies between this compound and its precursor. Such studies would provide valuable data on how the structural rearrangement from a lactone to a carboxylic acid impacts cytotoxicity, anti-inflammatory, and antimicrobial activities. The exploration of their mechanisms of action, particularly in relation to key signaling pathways like NF-κB and MAPK, will be crucial in determining their potential as future therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling Santonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Santonic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Direct contact with acids can lead to chemical burns and tissue damage.[2] Inhalation of acid vapors may irritate the respiratory tract.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[2][3]Prevents skin contact and chemical burns. Nitrile gloves offer good resistance to a variety of chemicals and provide excellent grip.[2]
Eye and Face Protection Safety Goggles with side shields or a Face ShieldUse splash-proof chemical goggles.[2][4] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[2][4]Protects eyes and face from accidental splashes, which can cause severe eye damage.[2]
Body Protection Laboratory CoatA standard lab coat should be worn.[4]Provides a barrier against incidental spills and splashes.
Respiratory Protection Use in a well-ventilated areaHandling should be performed in a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Figure 1. Standard workflow for handling this compound.

Spill Management and Disposal Plan

In the event of a spill, it is critical to have a clear and effective response plan.

Spill Response Protocol

StepActionDetails
1. Evacuate Immediately evacuate the affected area.Keep personnel upwind of the spill.
2. Notify Inform the laboratory supervisor and relevant safety personnel.Provide details of the substance and the extent of the spill.
3. Secure Restrict access to the spill area.Prevent further contamination.
4. Neutralize & Absorb For small spills, use a neutralizing agent like sodium bicarbonate (baking soda).[5][6]Cautiously apply the neutralizer from the outside of the spill inwards. Absorb the neutralized mixture with an inert material like vermiculite.
5. Clean-up Scoop the absorbed material into a designated waste container.Ensure all contaminated materials are collected for proper disposal.
6. Decontaminate Clean the spill area with soap and water.Ensure the area is safe for normal operations.

Disposal of this compound Waste

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal Logical Flow

G start This compound Waste Generated neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) start->neutralize check_ph Check pH (Target: 5.5 - 9.5) neutralize->check_ph collect Collect in a Labeled, Corrosion-Resistant Container check_ph->collect pH is Neutral dispose Dispose as Hazardous Waste via Institutional Protocol collect->dispose

Figure 2. Logical flow for the disposal of this compound waste.

Disposal Protocol

  • Neutralization : Small quantities of acidic waste can be neutralized.[7] Slowly add a weak base, such as sodium bicarbonate, to the acidic waste while stirring.[5][6] This should be done in a fume hood.[7]

  • pH Check : After neutralization, check the pH of the solution to ensure it is within a safe range (typically between 5.5 and 9.5).[7]

  • Collection : Collect the neutralized solution in a clearly labeled, sealed, and corrosion-resistant container.[6]

  • Disposal : The container should be disposed of through your institution's hazardous waste management program. Do not pour down the drain unless authorized by your institution's environmental health and safety department.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Santonic acid
Reactant of Route 2
Santonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.